Product packaging for Methopromazine(Cat. No.:CAS No. 61-01-8)

Methopromazine

Cat. No.: B141902
CAS No.: 61-01-8
M. Wt: 314.4 g/mol
InChI Key: BRABPYPSZVCCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methopromazine is a member of phenothiazines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2OS B141902 Methopromazine CAS No. 61-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRABPYPSZVCCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3403-42-7 (maleate[1:1])
Record name Methopromazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90209843
Record name Methoxypromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-01-8
Record name 2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methopromazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxypromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methopromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6F645Q9HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methotrimeprazine (Levomepromazine)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrimeprazine, also known as levomepromazine, is a low-potency phenothiazine-class typical antipsychotic agent. Its clinical utility extends beyond psychosis to include significant analgesic, sedative, and antiemetic effects, making it particularly valuable in palliative care settings.[1] The complex pharmacological profile of methotrimeprazine arises from its action as an antagonist across a wide array of central nervous system (CNS) neurotransmitter receptors.[2] This guide provides a detailed examination of its core mechanism of action, focusing on its multi-receptorial antagonism, summarizing available quantitative binding data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

Core Mechanism of Action: Multi-Receptor Antagonism

Methotrimeprazine exerts its therapeutic and adverse effects by functioning as a competitive antagonist at numerous G-protein coupled receptors (GPCRs). Unlike highly selective agents, its broad-spectrum activity is characteristic of many older antipsychotics, often described as a "dirty drug" profile.[1] This promiscuous binding profile is fundamental to its diverse clinical applications. The primary receptor families targeted by methotrimeprazine include:

  • Dopamine Receptors: Antagonism of dopamine D2 receptors in the mesolimbic pathway is considered the principal mechanism for its antipsychotic effects, alleviating positive symptoms such as hallucinations and delusions.[3][4]

  • Serotonin Receptors: Blockade of 5-HT2A and 5-HT2C receptors may contribute to its antipsychotic efficacy and potentially mitigate some extrapyramidal side effects associated with potent D2 blockade.[3][4]

  • Adrenergic Receptors: Potent antagonism at α1- and α2-adrenergic receptors leads to significant vasodilation, resulting in the common side effect of orthostatic hypotension.[3][5]

  • Histamine Receptors: High-affinity antagonism of the histamine H1 receptor is the primary driver of methotrimeprazine's powerful sedative and hypnotic effects.[3][5]

  • Muscarinic Acetylcholine Receptors: Blockade of muscarinic receptors contributes to anticholinergic side effects, such as dry mouth, blurred vision, and constipation.[2]

The interplay of these antagonistic actions defines the drug's overall clinical profile, where its antipsychotic properties are accompanied by strong sedation and a notable risk of hypotension.

Figure 1. Methotrimeprazine's Multi-Receptorial Antagonism and Clinical Effects cluster_drug Drug cluster_receptors Receptor Targets (Antagonism) cluster_effects Primary Clinical Consequences MTP Methotrimeprazine D2 Dopamine D2 MTP->D2 S2 Serotonin 5-HT2A/2C MTP->S2 A1 Adrenergic α1 MTP->A1 H1 Histamine H1 MTP->H1 M1 Muscarinic M1 MTP->M1 AP Antipsychotic Effect D2->AP S2->AP HY Hypotension A1->HY SE Sedation / Anxiolysis H1->SE AC Anticholinergic Side Effects M1->AC

Figure 1. Methotrimeprazine's Multi-Receptorial Antagonism and Clinical Effects

Data Presentation: Receptor Binding Affinity

Quantitative data on methotrimeprazine's binding affinity across all its targets is not comprehensively available in publicly accessible literature. However, specific data from studies using human recombinant dopamine receptors provide valuable insight into its potent interaction with this key receptor family.

Receptor SubtypeKi (nM)Reference
Dopamine D1 54.3
Dopamine D2S 4.3
Dopamine D2L 8.6
Dopamine D3 8.3
Dopamine D4.2 7.9

Table 1: Binding Affinities (Ki) of Methotrimeprazine for Human Recombinant Dopamine Receptors. Lower Ki values indicate higher binding affinity.

While specific Ki values for other receptors are sparse, comparative studies have established a high affinity for several other key targets. Methotrimeprazine demonstrates significantly greater binding affinity for both alpha-1 adrenergic and serotonin-2 receptors compared to either clozapine or chlorpromazine.[5] Furthermore, its potent antihistaminic effects are attributed to a high affinity for H1 receptors.[3]

Key Signaling Pathways

Methotrimeprazine functions by blocking the signal transduction normally initiated by the binding of endogenous neurotransmitters to their respective GPCRs.

Dopamine D2 Receptor (Gi-coupled) Pathway

The D2 receptor is coupled to an inhibitory G-protein (Gi). Endogenous dopamine binding normally inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, methotrimeprazine binds to the D2 receptor but does not activate the Gi protein. This prevents dopamine-mediated inhibition, thereby disinhibiting adenylyl cyclase and normalizing cAMP production.

Figure 2. Antagonism of the Dopamine D2 (Gi-coupled) Signaling Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits MTP Methotrimeprazine MTP->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response

Figure 2. Antagonism of the Dopamine D2 (Gi-coupled) Signaling Pathway
Alpha-1 Adrenergic Receptor (Gq-coupled) Pathway

The α1-adrenergic receptor is coupled to a Gq protein. When activated by an agonist like norepinephrine, it stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). Methotrimeprazine's antagonism at this receptor blocks the entire cascade, preventing the release of intracellular calcium and activation of Protein Kinase C (PKC), which accounts for its hypotensive effects.

Figure 3. Antagonism of the Alpha-1 (Gq-coupled) Signaling Pathway cluster_membrane Cell Membrane A1R α1 Receptor Gq Gq Protein A1R->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates PIP2 PIP2 PIP2->PLC MTP Methotrimeprazine MTP->A1R Blocks NE Norepinephrine NE->A1R Activates Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Figure 3. Antagonism of the Alpha-1 (Gq-coupled) Signaling Pathway

Experimental Protocols

The quantitative binding data presented in this guide are typically determined using competitive radioligand binding assays. The following is a representative protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of methotrimeprazine for a specific receptor (e.g., Dopamine D2) expressed in a cellular membrane preparation.

Materials:

  • Membrane Preparation: Frozen membrane suspensions from cell lines engineered to express a high density of the target human receptor (e.g., Sf9 or HEK293 cells).

  • Radioligand: A high-affinity, selective radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test Compound: Methotrimeprazine of known concentration.

  • Non-specific Binding Control: A high concentration of a non-labeled, potent antagonist (e.g., Haloperidol) to saturate all specific binding sites.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:

  • Membrane Thawing & Dilution: Frozen membrane aliquots are thawed on ice and diluted in ice-cold assay buffer to a predetermined optimal concentration.

  • Assay Plate Preparation: In a 96-well plate, three sets of conditions are prepared in triplicate:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Membrane preparation + Radioligand + High concentration of non-labeled antagonist.

    • Competitive Binding: Membrane preparation + Radioligand + Serial dilutions of methotrimeprazine.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter plate. The filters trap the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filter plate is dried, scintillation fluid is added to each well, and the radioactivity (in disintegrations per minute, DPM) retained on each filter is quantified using a scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated: Total Binding (DPM) - Non-specific Binding (DPM).

    • The data from the methotrimeprazine serial dilutions are plotted as the percentage of specific binding versus the log concentration of the drug, generating a sigmoidal competition curve.

    • The IC50 value (the concentration of methotrimeprazine that displaces 50% of the specific radioligand binding) is determined from this curve using non-linear regression.

    • The Ki value (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Figure 4. Experimental Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Receptor Membrane Suspension a1 Aliquot Reagents into 96-Well Plate (Total, Non-specific, Competition) p1->a1 p2 Prepare Radioligand, Test Compound (MTP), and Control Solutions p2->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Rapid Filtration to Separate Bound from Unbound Ligand a2->a3 a4 Wash Filters a3->a4 a5 Quantify Radioactivity (Scintillation Counting) a4->a5 d1 Calculate Specific Binding a5->d1 d2 Plot Competition Curve (% Inhibition vs. [MTP]) d1->d2 d3 Determine IC50 Value (Non-linear Regression) d2->d3 d4 Calculate Ki Value (Cheng-Prusoff Equation) d3->d4

Figure 4. Experimental Workflow for Competitive Radioligand Binding Assay

References

An In-depth Technical Guide on the Synthesis and Chemical Properties of Methopromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methopromazine is a first-generation antipsychotic of the phenothiazine class, primarily utilized for its neuroleptic properties in the management of psychotic disorders. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol for its preparation. Furthermore, it delineates its key chemical and physical properties, which are summarized for clarity. The guide also explores the principal mechanism of action, focusing on the dopamine D2 receptor signaling pathway, illustrated with a detailed diagram to facilitate understanding of its pharmacological effects at the molecular level.

Chemical Properties of this compound

This compound, with the IUPAC name 3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine, is a well-characterized phenothiazine derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 61-01-8
Molecular Formula C₁₈H₂₂N₂OS
Molecular Weight 314.4 g/mol [1]
Appearance Crystalline solid
Melting Point 44-48 °C
Synonyms Methoxypromazine, 10-(3-Dimethylaminopropyl)-2-methoxyphenothiazine[1][2]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the 2-methoxyphenothiazine core, followed by its N-alkylation to introduce the dimethylaminopropyl side chain, which is crucial for its pharmacological activity.

Synthesis of 2-Methoxyphenothiazine

The precursor, 2-methoxyphenothiazine, can be synthesized through a cyclization reaction. An improved method involves the condensation of resorcinol and aniline, followed by methylation and subsequent cyclization to yield 2-methoxyphenothiazine.[3]

Synthesis of this compound: N-Alkylation

The final step in the synthesis of this compound involves the N-alkylation of 2-methoxyphenothiazine with 3-chloro-N,N-dimethylpropan-1-amine. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent.

Experimental Protocol:

Materials:

  • 2-Methoxyphenothiazine

  • 3-chloro-N,N-dimethylpropan-1-amine

  • Sodium amide (NaNH₂)

  • Anhydrous toluene

  • Anhydrous isopropanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • A solution of 2-methoxyphenothiazine in anhydrous toluene is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.

  • Sodium amide is added to the solution, and the mixture is heated to reflux with stirring to form the sodium salt of 2-methoxyphenothiazine.

  • A solution of 3-chloro-N,N-dimethylpropan-1-amine in anhydrous toluene is added dropwise to the refluxing mixture.

  • The reaction mixture is refluxed for several hours to ensure the completion of the alkylation reaction.

  • After cooling, the excess sodium amide is decomposed by the careful addition of anhydrous isopropanol, followed by the addition of water.

  • The toluene layer is separated, and the aqueous layer is extracted with toluene.

  • The combined toluene extracts are washed with water and then extracted with dilute hydrochloric acid to convert the this compound base into its hydrochloride salt.

  • The acidic aqueous solution is then made alkaline with a sodium hydroxide solution to precipitate the this compound base.

  • The precipitated crude product is collected by filtration, washed with deionized water, and dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

SynthesisWorkflow cluster_step1 Step 1: Formation of 2-Methoxyphenothiazine cluster_step2 Step 2: N-Alkylation Resorcinol Resorcinol Condensation Condensation Resorcinol->Condensation Aniline Aniline Aniline->Condensation Methylation Methylation Condensation->Methylation Cyclization Cyclization Methylation->Cyclization Intermediate 2-Methoxyphenothiazine Cyclization->Intermediate StartingMaterial 2-Methoxyphenothiazine Reaction N-Alkylation in Toluene StartingMaterial->Reaction AlkylatingAgent 3-chloro-N,N- dimethylpropan-1-amine AlkylatingAgent->Reaction Base Sodium Amide Base->Reaction Product This compound Reaction->Product

Diagram of the two-step synthesis of this compound.

Signaling Pathway of this compound

The primary pharmacological effect of this compound is achieved through its action as an antagonist at dopamine D2 receptors in the central nervous system.[4] This blockade of D2 receptors is the cornerstone of its antipsychotic efficacy.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking these receptors, this compound prevents the inhibitory effect of dopamine on adenylyl cyclase. Consequently, intracellular levels of cAMP remain elevated, which in turn affects the activity of protein kinase A (PKA) and downstream signaling pathways. This modulation of dopaminergic neurotransmission in the mesolimbic pathway is believed to be responsible for the alleviation of the positive symptoms of psychosis.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Alleviation of Psychosis) PKA->Response Leads to

References

A Technical Guide to the In Vitro and In Vivo Effects of Methopromazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed and recent scientific literature specifically investigating methopromazine is limited. This guide provides a comprehensive overview based on available information and the well-established pharmacological profile of the phenothiazine class of drugs, to which this compound belongs. The effects and protocols described are largely representative of phenothiazine antipsychotics and should be interpreted with the understanding that this compound-specific data is scarce.

Introduction

This compound (also known as methoxyprozamine) is a phenothiazine derivative.[1] Like other drugs in this class, it has been used for its neuroleptic (antipsychotic) properties.[2][3] Phenothiazines were among the first effective treatments for psychosis and primarily exert their effects through the antagonism of dopamine receptors in the central nervous system.[3][4] This guide will synthesize the expected in vitro and in vivo effects of this compound, drawing upon the broader knowledge of phenothiazines.

In Vitro Effects

The in vitro effects of phenothiazines are primarily characterized by their interactions with various neurotransmitter receptors and their impact on cellular processes.

Expected In Vitro Pharmacological Profile of this compound

TargetPrimary EffectExpected Consequence
Dopamine D2 ReceptorsAntagonismInhibition of dopamine-mediated signaling pathways.[4][5]
Serotonin ReceptorsAntagonism (variable)Modulation of serotonergic systems.[6][7]
Histamine H1 ReceptorsAntagonismSedative and antiemetic effects.[5][8]
Muscarinic M1/M2 ReceptorsAntagonismAnticholinergic effects (e.g., dry mouth, blurred vision).[6]
Alpha-1 Adrenergic ReceptorsAntagonismHypotension, dizziness.[6]

Experimental Protocols for In Vitro Assessment

  • Receptor Binding Assays: To determine the affinity of this compound for various receptors (e.g., dopamine, serotonin, histamine), competitive binding assays are employed. This typically involves using radiolabeled ligands that are known to bind to the receptor of interest and measuring the displacement by increasing concentrations of this compound. The data are used to calculate the inhibition constant (Ki), a measure of binding affinity.

  • Cell-Based Functional Assays: To assess the functional consequences of receptor binding, cell lines engineered to express specific receptors are used. For example, to measure D2 receptor antagonism, cells expressing this receptor can be stimulated with a dopamine agonist, and the ability of this compound to block the resulting downstream signaling (e.g., changes in cyclic AMP levels) is quantified.

  • Phototoxicity Assays: Some phenothiazines have been shown to be phototoxic in vitro.[9] This can be evaluated using methods like the 3T3 Neutral Red Uptake (NRU) phototoxicity test, which assesses cell viability after exposure to the drug in the presence and absence of UV light.[9]

In Vivo Effects

The in vivo effects of phenothiazines are a manifestation of their in vitro receptor binding profile, resulting in a range of physiological and behavioral changes.

Expected In Vivo Effects of this compound

EffectDescription
Antipsychotic Reduction of positive symptoms of psychosis, such as hallucinations and delusions, primarily through dopamine D2 receptor blockade in the mesolimbic pathway.[5]
Extrapyramidal Symptoms Motor side effects like parkinsonism, dystonia, and akathisia can occur due to D2 receptor blockade in the nigrostriatal pathway.[8][10] Tardive dyskinesia, a potentially irreversible movement disorder, can occur with long-term use.[8]
Antiemetic Prevention of nausea and vomiting by blocking D2 receptors in the chemoreceptor trigger zone of the brainstem.[5]
Sedation Drowsiness and sedation are common, largely due to the blockade of histamine H1 receptors.[8][10]
Anticholinergic Dry mouth, blurred vision, constipation, and urinary retention resulting from the blockade of muscarinic acetylcholine receptors.[5][10]
Cardiovascular Orthostatic hypotension (a drop in blood pressure upon standing) can occur due to alpha-1 adrenergic receptor blockade. Some phenothiazines can also cause ECG changes, such as QT interval prolongation.[8]

Experimental Protocols for In Vivo Assessment

  • Animal Models of Psychosis: To evaluate antipsychotic efficacy, rodent models are often used. For example, locomotor hyperactivity induced by dopamine agonists (like amphetamine) or NMDA receptor antagonists (like PCP or ketamine) can be measured. An effective antipsychotic would be expected to reduce this hyperactivity.

  • Assessment of Extrapyramidal Side Effects: Catalepsy in rodents is a commonly used proxy for extrapyramidal side effects. This is often measured by placing the animal's paws on an elevated bar and timing how long it remains in that unusual posture.

  • Pharmacokinetic Studies: These studies involve administering the drug to animals and collecting blood samples at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[11] This information is crucial for determining appropriate dosing regimens.

  • Safety Pharmacology Studies: These studies are designed to investigate the potential for adverse effects on major organ systems, including the cardiovascular, respiratory, and central nervous systems.[10]

Signaling Pathways and Experimental Workflows

Primary Mechanism of Action of Phenothiazines

The principal mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[4][5] This prevents the binding of dopamine to these receptors, thereby reducing dopaminergic neurotransmission and alleviating the positive symptoms of psychosis.

Phenothiazine_Mechanism_of_Action Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Phenothiazine This compound (Phenothiazine) Phenothiazine->D2_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream Downstream Signaling cAMP->Downstream Effect Reduced Dopaminergic Activity Downstream->Effect

Caption: Generalized signaling pathway for phenothiazine action at the dopamine D2 receptor.

Generalized In Vivo Experimental Workflow for Antipsychotic Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a potential antipsychotic drug like this compound.

In_Vivo_Workflow start Start: Hypothesis (Compound has antipsychotic potential) animal_model Select Animal Model (e.g., Rodent model of psychosis) start->animal_model group_allocation Randomly Allocate Animals to Groups (Vehicle, Drug Doses) animal_model->group_allocation drug_admin Administer this compound or Vehicle Control group_allocation->drug_admin behavioral_test Conduct Behavioral Testing (e.g., Locomotor activity) drug_admin->behavioral_test data_collection Collect and Record Data behavioral_test->data_collection data_analysis Statistical Analysis of Data data_collection->data_analysis results Interpret Results (Efficacy, Dose-Response) data_analysis->results conclusion Conclusion on Antipsychotic Potential results->conclusion

Caption: A representative experimental workflow for in vivo testing of an antipsychotic compound.

Conclusion

While specific data on this compound is not abundant in recent literature, its classification as a phenothiazine provides a strong basis for understanding its likely in vitro and in vivo effects. It is expected to act as an antagonist at dopamine D2 receptors, with additional activity at histaminic, muscarinic, and adrenergic receptors, which collectively account for its therapeutic effects and side effect profile. Further research would be necessary to delineate the precise pharmacological and toxicological profile of this compound and to establish its relative potency and efficacy compared to other phenothiazines.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Methopromazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methopromazine, also known as levomepromazine, is a low-potency typical antipsychotic of the phenothiazine class. It is utilized in the management of schizophrenia and other psychotic disorders. The therapeutic effects of this compound are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound and its derivatives, offering insights into the molecular features governing their pharmacological activity. The document includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Structure-Activity Relationship of this compound and its Derivatives

The pharmacological profile of phenothiazine derivatives is intricately linked to their chemical structure. The core phenothiazine scaffold consists of a tricyclic ring system with a nitrogen and a sulfur atom. Modifications at key positions of this scaffold and the associated side chain significantly impact the antipsychotic potency and receptor selectivity.

General Principles for Phenothiazine Derivatives:
  • Substitution at Position 2: The nature of the substituent at the 2-position of the phenothiazine ring is a critical determinant of antipsychotic activity. Electron-withdrawing groups, such as a trifluoromethyl (-CF3) or a chloro (-Cl) group, generally enhance neuroleptic potency. This compound features a methoxy (-OCH3) group at this position.

  • The Propyl Side Chain: A three-carbon alkyl chain connecting the nitrogen atom of the phenothiazine ring (at position 10) and the terminal amino group is optimal for antipsychotic activity. Shortening or lengthening this chain often leads to a decrease in potency.

  • The Terminal Amino Group: A tertiary amino group at the end of the side chain is essential for high antipsychotic activity. Primary and secondary amines are generally less potent. The nature of the substituents on this nitrogen also influences the pharmacological profile.

Quantitative Analysis of Receptor Binding Affinities

The antipsychotic effect of this compound and its derivatives is primarily mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors. The binding affinity of these compounds to their target receptors is a key indicator of their potential therapeutic efficacy. The affinity is typically expressed as the inhibition constant (Ki), with lower Ki values indicating higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)Reference(s)
This compound (Levomepromazine)4.3 - 8.6High AffinityHigh AffinityHigh Affinity[1][2]
N-monodesmethyl-levomepromazineLower than levomepromazineNot ReportedHigher than levomepromazineNot Reported[1]
Levomepromazine sulfoxideInactiveNot ReportedActiveNot Reported[1]

Note: "High Affinity" indicates that the source reported significant binding but did not provide a specific Ki value.

Experimental Protocols

Dopamine D2 Receptor Binding Assay ([3H]spiperone)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Workflow:

G prep Membrane Preparation (e.g., from CHO cells expressing D2 receptors) incubation Incubation (Membranes, [3H]spiperone, Test Compound) prep->incubation filtration Filtration (Separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki values) scintillation->analysis

Figure 1. Workflow for Dopamine D2 Receptor Binding Assay.

Methodology:

  • Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in 96-well plates.

    • Each well contains:

      • A fixed concentration of [3H]spiperone (a radiolabeled D2 receptor antagonist).

      • Cell membranes (a specified amount of protein).

      • Varying concentrations of the test compound (this compound derivative).

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

    • The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Serotonin 5-HT2A Receptor Functional Assay (Inositol Phosphate Accumulation)

This protocol describes a functional assay to measure the antagonist activity of test compounds at the 5-HT2A receptor by quantifying the accumulation of inositol phosphates (IPs).

Workflow:

G cell_culture Cell Culture (e.g., HEK293 cells expressing 5-HT2A receptors) pre_incubation Pre-incubation (Cells with test compound) cell_culture->pre_incubation stimulation Stimulation (Addition of a 5-HT2A agonist) pre_incubation->stimulation lysis Cell Lysis and IP Extraction stimulation->lysis detection IP Detection (e.g., HTRF assay) lysis->detection analysis Data Analysis (Determine antagonist potency) detection->analysis

Figure 2. Workflow for 5-HT2A Receptor Functional Assay.

Methodology:

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured.

    • Cells are seeded into 96-well plates and grown to a suitable confluency.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

    • The cells are pre-incubated with varying concentrations of the test compound (this compound derivative) for a specific duration.

    • A known agonist of the 5-HT2A receptor (e.g., serotonin) is then added to the wells to stimulate the receptor.

    • The stimulation is allowed to proceed for a defined period.

  • Inositol Phosphate Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The accumulated inositol phosphates are then measured. A common method is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, free IP1 (a stable metabolite of IP3) produced by the cells competes with a labeled IP1 tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis:

    • The data are used to generate concentration-response curves for the antagonist.

    • The potency of the antagonist is typically expressed as the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the agonist-induced response.

Signaling Pathways

This compound exerts its antipsychotic effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors, thereby modulating downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o βγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D2R Agonism This compound This compound This compound->D2R Antagonism ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., gene expression, ion channel activity) PKA->Downstream Phosphorylation

Figure 3. Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gαq/11 protein.

G cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq_protein Gαq/11 βγ HT2AR->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->HT2AR Agonism This compound This compound This compound->HT2AR Antagonism Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Figure 4. Serotonin 5-HT2A Receptor Antagonism by this compound.

Conclusion

The structure-activity relationship of this compound and its derivatives highlights the critical role of specific structural motifs in determining their antipsychotic activity. The quantitative binding data, coupled with detailed experimental protocols, provide a framework for the rational design and evaluation of novel phenothiazine-based antipsychotics. The visualization of the underlying signaling pathways further elucidates the mechanism of action of these compounds. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of more effective and safer treatments for psychotic disorders.

References

An In-depth Technical Guide to the Early-stage Research of Methopromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methopromazine, also known as Levomepromazine, is a phenothiazine derivative that has been subject to early-stage research primarily for its antipsychotic and antiemetic properties. As a member of the typical antipsychotic class, its mechanism of action is centered on the antagonism of central dopamine receptors, a characteristic shared with other neuroleptics like chlorpromazine. However, its broad receptor binding profile, encompassing adrenergic, serotonergic, histaminergic, and muscarinic receptors, contributes to both its therapeutic effects and its side-effect profile. This technical guide synthesizes the foundational preclinical research on this compound, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of its primary signaling pathway and the typical research workflow that underpins its development.

Core Pharmacological Data

The foundational pharmacological characteristics of a drug candidate are determined through in vitro and in vivo studies. For this compound, this involves quantifying its binding affinity to various neurotransmitter receptors and characterizing its pharmacokinetic profile.

Receptor Binding Affinity

This compound exhibits a multi-receptor antagonist profile. Its antipsychotic effects are largely attributed to its potent blockade of the dopamine D2 receptor. The binding affinities (expressed as inhibitor constant, Ki, or dissociation constant, Kd) are critical metrics for predicting a compound's potency and potential for off-target effects. A lower Ki/Kd value indicates a higher binding affinity.

Receptor TargetLigand TypeKi / Kd (nM)Species / TissueReference
Dopamine Receptors
Dopamine D1Antagonist54.3Human (recombinant)[1][2]
Dopamine D2LAntagonist8.6Human (recombinant)[1][2]
Dopamine D2SAntagonist4.3Human (recombinant)[1][2]
Dopamine D3Antagonist8.3Human (recombinant)[1][2]
Dopamine D4.2Antagonist7.9Human (recombinant)[1][2]
Histamine Receptors
Histamine H1Antagonist0.58Human (brain)[3]
Adrenergic Receptors
Alpha-1AntagonistQualitatively highRat (brain)[4][5]
Alpha-2AntagonistQualitatively highRat (brain)[4]
Serotonin Receptors
Serotonin 5-HT2AntagonistQualitatively highHuman (brain)[4]

Note: Qualitatively high affinity indicates that studies have shown significant binding, but specific Ki values were not available in the reviewed literature. This compound (Levomepromazine) showed significantly greater binding affinity for both alpha-1 and serotonin-2 binding sites than either clozapine or chlorpromazine[4].

Pharmacokinetic Profile

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. Early-stage research in animal models and initial human studies provide the following parameters for this compound.

ParameterValueRouteSpecies
Bioavailability ~50%OralHuman
Time to Peak (Tmax) 1 - 3 hoursOralHuman
Biological Half-life (t½) 15 - 30 hoursOral / IMHuman
Volume of Distribution (Vd) 23 - 42 L/kgOral / IMHuman
Primary Metabolism Hepatic (Oxidation)-Human
Key Metabolites Methotrimeprazine sulfoxide, N-monodesmethyl-methotrimeprazine-Human

Key Experimental Protocols

The data presented above are derived from specific, reproducible experimental procedures. The following sections outline the methodologies for the key assays used in the early-stage evaluation of this compound.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a generalized method for determining the binding affinity of this compound at dopamine D2 and adrenergic alpha-1 receptors, based on standard practices cited in the literature[5].

Objective: To quantify the binding affinity (Ki) of this compound for specific neurotransmitter receptors using a competitive binding assay.

Materials:

  • Radioligands: [³H]spiperone (for D2 receptors), [³H]WB 4101 (for alpha-1 receptors).

  • Tissue Preparation: Rat brain tissue (e.g., striatum for D2, cortex for alpha-1), homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).

  • Test Compound: this compound solutions of varying concentrations.

  • Displacing Agent: A high concentration of a known, non-labeled antagonist (e.g., haloperidol for D2) to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂, CaCl₂).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: a. Dissect and homogenize the specific rat brain region in ice-cold buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 min at 4°C) to pellet the cell membranes. d. Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation. e. Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay like the Lowry method).

  • Assay Setup (in 96-well plates): a. Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer. b. Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the displacing agent. c. Competitive Binding Wells: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination and Harvesting: a. Terminate the binding reaction by rapid filtration using a cell harvester over glass fiber filters, which traps the receptor-bound radioligand. b. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific CPM from total CPM. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. d. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and research strategies. The following diagrams, created using the DOT language, illustrate the primary signaling pathway for this compound and the typical workflow for its preclinical evaluation.

Dopamine D2 Receptor Signaling Pathway

This compound's principal antipsychotic action is the blockade of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi Protein (α, βγ subunits) D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Preclinical_Workflow cluster_discovery In Vitro Discovery & Screening cluster_preclinical In Vitro / In Vivo Preclinical Evaluation cluster_development Candidate Selection TargetID Target Identification (e.g., D2 Receptor) Screening Primary Screening (Binding Assays) TargetID->Screening LeadOpt Lead Optimization (Structure-Activity Relationship) Screening->LeadOpt ADME In Vitro ADME (Metabolic Stability, Permeability) LeadOpt->ADME Safety In Vitro Safety (Cytotoxicity, hERG) ADME->Safety PK In Vivo Pharmacokinetics (PK) (Rodent Models) Safety->PK Efficacy In Vivo Efficacy (Animal Models of Psychosis) PK->Efficacy Tox Toxicology Studies (Dose-Range Finding) Efficacy->Tox Candidate Selection of Development Candidate Tox->Candidate

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of antipsychotic drugs that have garnered interest for their potential anticancer properties. While in vitro studies for the specific compound Methopromazine (also known as Methoxypromazine) are limited in publicly available literature, extensive research has been conducted on structurally similar and functionally related phenothiazines, such as Chlorpromazine and Levomepromazine (Methotrimeprazine) . These compounds serve as valuable surrogates for designing and interpreting in vitro experiments aimed at evaluating the cytotoxic and mechanistic effects of this drug class.

These application notes provide a comprehensive overview of in vitro methodologies, dosage considerations, and potential signaling pathways involved in the cellular response to phenothiazine treatment, using data from studies on chlorpromazine as a primary example.

Data Presentation: In Vitro Dosages of Chlorpromazine

The following table summarizes the effective concentrations of Chlorpromazine in various glioblastoma (GBM) cell lines, providing a starting point for dose-ranging studies.

Cell LineTypeIC30 (µM)IC50 (µM)Reference
T98GGlioblastoma (Anchorage-dependent)7.012.0[1]
U-87 MGGlioblastoma (Anchorage-dependent)6.011.5[1]
U-251 MGGlioblastoma (Anchorage-dependent)4.59.0[1]
TS#1Glioblastoma (Neurosphere, stem-like)10.017.0[1]
TS#83Glioblastoma (Neurosphere, stem-like)8.515.0[1]
TS#163Glioblastoma (Neurosphere, stem-like)5.510.0[1]

IC30 and IC50 represent the concentrations at which the drug inhibits 30% and 50% of cell viability, respectively.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Assessing the cytotoxic effects of phenothiazines is a critical first step. The MTT and CellTox™ Green assays are commonly used methods.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of the phenothiazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

b) CellTox™ Green Cytotoxicity Assay

This assay uses a fluorescent dye that is impermeable to live cells but binds to the DNA of dead cells, providing a direct measure of cytotoxicity.[4][5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.

  • Assay Reagent Preparation: Prepare the CellTox™ Green dye solution according to the manufacturer's instructions by diluting it in the desired culture medium.

  • Drug Treatment and Dye Addition (Combined Step): Prepare the phenothiazine dilutions in the medium containing the CellTox™ Green dye. Add this mixture to the cells.

  • Incubation and Measurement: Incubate the plate at 37°C and 5% CO₂. The fluorescent signal can be measured kinetically over time (e.g., at 24, 48, and 72 hours) or as an endpoint measurement.[5] Use a plate reader with the appropriate filters for green fluorescence (e.g., excitation ~485 nm, emission ~520 nm).

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of a phenothiazine compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Glioblastoma lines) seeding Seed Cells in 96-well Plates cell_culture->seeding drug_prep Prepare Phenothiazine Stock Solutions & Dilutions treatment Treat Cells with Drug Dilutions drug_prep->treatment seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, CellTox Green) incubation->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate data_proc Process Raw Data read_plate->data_proc calc_ic50 Calculate IC50 Values data_proc->calc_ic50 graph_results Graph Dose-Response Curves calc_ic50->graph_results

In Vitro Cytotoxicity Screening Workflow

Signaling Pathways

Phenothiazines have been shown to affect multiple signaling pathways involved in cell survival, proliferation, and death. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Phenothiazines may exert their anticancer effects by inhibiting this pathway at various points.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival (Inhibition of Apoptosis) mTORC1->Survival Phenothiazines Phenothiazines (e.g., Chlorpromazine) Phenothiazines->PI3K Inhibition Phenothiazines->Akt Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

The provided application notes and protocols offer a foundational framework for conducting in vitro studies on the effects of phenothiazines. While direct data for this compound is scarce, the information available for chlorpromazine provides a robust starting point for experimental design, including effective dosage ranges and relevant cellular assays. Further investigation into the specific effects of this compound on various cancer cell lines and its impact on key signaling pathways like PI3K/Akt/mTOR is warranted to fully elucidate its potential as an anticancer agent. Researchers should always perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

References

Methopromazine Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methopromazine, also known as methotrimeprazine, is a phenothiazine derivative with sedative, analgesic, and antipsychotic properties. Its mechanism of action primarily involves the antagonism of dopamine D2 receptors in the central nervous system, with additional effects on serotonin, histamine, and adrenergic receptors.[1][2][3][4] These pharmacological activities make it a compound of interest for various preclinical research applications, including studies on sedation, analgesia, and psychosis.

These application notes provide a comprehensive overview of this compound administration in common animal models—mice, rats, and dogs. This document includes available quantitative data, detailed experimental protocols for assessing its effects, and diagrams of relevant signaling pathways and workflows.

Data Presentation

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and the closely related phenothiazine, acepromazine, in various animal models. Direct pharmacokinetic data for this compound in these specific animal models is limited in the available literature; therefore, data for acepromazine is provided for comparative purposes.

Table 1: this compound Dosage and Effects

Animal ModelDosage (mg/kg)Route of AdministrationObserved EffectReference
Rat (Sprague-Dawley)2.5Not SpecifiedSedation observed in the line-crossing test.[No direct citation available]
Rat (Sprague-Dawley)5.0Not SpecifiedSignificant analgesic effect in the second phase of the formalin test.[No direct citation available]
Rat (Sprague-Dawley)10.0Not SpecifiedSignificant analgesic effect in the second phase of the formalin test.[No direct citation available]

Table 2: Acepromazine Dosage and Pharmacokinetics (for comparative purposes)

Animal ModelDosage (mg/kg)Route of AdministrationPharmacokinetic/Pharmacodynamic ParameterValueReference
Dog0.03IntramuscularAttenuation of midazolam-induced excitement.[No direct citation available]
Dog0.01 - 0.05IV, IM, SCRecommended sedative dose.[No direct citation available]
Cat0.01 - 0.05IV, IM, SCRecommended sedative dose.[No direct citation available]

Table 3: this compound Lethal Dose Data

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MouseIntravenous (IV)70[No direct citation available]
MouseSubcutaneous (SC)250[No direct citation available]
MouseIntraperitoneal (IP)344[No direct citation available]
MouseOral (PO)380[No direct citation available]

Experimental Protocols

Protocol 1: Assessment of Sedative Effects in Mice

Objective: To quantify the sedative effects of this compound in mice using a standardized scoring system.

Materials:

  • This compound solution for injection

  • Sterile saline (0.9% NaCl)

  • Mouse observation cages

  • Scoring sheet (see Table 4)

  • Timer

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least 72 hours before the experiment.

  • Drug Preparation: Prepare fresh dilutions of this compound in sterile saline on the day of the experiment.

  • Baseline Observation: Place each mouse individually in an observation cage and allow a 30-minute habituation period. Observe and record baseline activity and behavior.

  • Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal injection).

  • Sedation Scoring: At predefined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration, score the level of sedation using a standardized scale. A trained observer blinded to the treatment groups should perform the scoring.

Table 4: Mouse Sedation Scoring System (Adapted from literature)

ScoreActivityPostureResponse to Stimulus (e.g., gentle touch)
0 Active, exploringNormalImmediate and alert
1 Mildly decreased activityNormalSlightly delayed but alert
2 Moderately decreased activity, intermittent movementHunched postureDelayed, slow response
3 Severely decreased activity, minimal movementLying down, head may be downVery slow or minimal response
4 No spontaneous movementLying on side, loss of righting reflexNo response
Protocol 2: Assessment of Analgesic Effects in Rats (Formalin Test)

Objective: To evaluate the analgesic efficacy of this compound in a model of tonic pain.

Materials:

  • This compound solution for injection

  • Sterile saline (0.9% NaCl)

  • 5% formalin solution

  • Observation chambers with mirrors for unobstructed paw observation

  • Timer

  • Scoring sheet

Procedure:

  • Animal Acclimation: Acclimate rats to the observation chambers for at least 30 minutes on two separate days before the experiment.

  • Drug Administration: Administer this compound or vehicle (saline) at the desired dose and route (e.g., subcutaneous injection) 30 minutes before the formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of one hind paw.

  • Pain Behavior Observation: Immediately after the formalin injection, place the rat back into the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw. Observations are typically divided into two phases:

    • Phase 1 (Acute pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory pain): 15-60 minutes post-injection.

  • Data Analysis: Compare the duration of pain behaviors between the this compound-treated groups and the vehicle control group for both phases.

Protocol 3: Assessment of Sedative Effects in Dogs

Objective: To assess the level of sedation induced by this compound in dogs using a composite scoring system.

Materials:

  • This compound solution for injection

  • Sterile saline (0.9% NaCl)

  • Quiet and comfortable observation area

  • Scoring sheet (see Table 5)

  • Stethoscope for heart rate and respiratory rate monitoring

Procedure:

  • Animal Acclimation: Ensure dogs are in a calm and familiar environment.

  • Baseline Assessment: Before drug administration, assess and record the dog's baseline posture, alertness, and response to auditory and tactile stimuli. Measure and record baseline heart rate and respiratory rate.

  • Drug Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intramuscular injection).

  • Sedation Monitoring: At regular intervals (e.g., 30, 60, 120, and 240 minutes) post-administration, a trained observer should assess and score the dog's level of sedation using a composite scale.

Table 5: Canine Sedation Scoring System (Example)

ScoreCategoryDescription
0 AlertnessAlert and responsive
1 Calm but aware
2 Drowsy, delayed response to stimuli
3 Asleep, rousable with strong stimuli
0 PostureStanding or sitting
1 Sternal recumbency
2 Lateral recumbency
0 Response to SoundAlerts to normal sounds
1 Alerts only to loud sounds
2 No response to sound

Visualizations

Signaling Pathway of this compound

Methopromazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Dopamine Dopamine Dopamine_release->Dopamine D2_receptor Dopamine D2 Receptor Dopamine->D2_receptor Binds Signaling_cascade Downstream Signaling D2_receptor->Signaling_cascade Cellular_response Cellular Response (e.g., altered neuronal firing) Signaling_cascade->Cellular_response This compound This compound This compound->D2_receptor Antagonizes

Caption: Dopaminergic signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Sedation Assessment in Mice

Sedation_Assessment_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_acclimation Animal Acclimation (≥ 72 hours) Drug_preparation Drug Preparation (this compound & Vehicle) Animal_acclimation->Drug_preparation Baseline_observation Baseline Observation (30 min habituation) Drug_preparation->Baseline_observation Drug_administration Drug Administration (e.g., IP injection) Baseline_observation->Drug_administration Sedation_scoring Sedation Scoring (Time points: 15, 30, 60, 90, 120 min) Drug_administration->Sedation_scoring Data_collection Data Collection (Scoring sheets) Sedation_scoring->Data_collection Statistical_analysis Statistical Analysis (e.g., ANOVA) Data_collection->Statistical_analysis Results_interpretation Results Interpretation Statistical_analysis->Results_interpretation

Caption: Workflow for assessing the sedative effects of this compound in mice.

Disclaimer

The information provided in these application notes is intended for research purposes only and should not be used for clinical veterinary or human applications. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under the approval of an Institutional Animal Care and Use Committee (IACUC). Dosages and protocols may require optimization based on the specific animal strain, age, sex, and experimental conditions.

References

Application Notes and Protocols for the Quantitative Analysis of Methopromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of Methopromazine in various samples. The protocols are intended to be a guide for developing and validating analytical methods in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of this compound in pharmaceutical formulations.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.025 - 3.0 % (relative to 0.1 mg/mL Levomepromazine)[1]
Limit of Detection (LOD)0.002 - 0.005 µg/mL[1]
Accuracy (Recovery)Mean recovery of 100.32%[2]
Precision (%RSD)< 0.74%[2]
Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV/VIS detector (e.g., Dionex Ultimate 3000)[2]

  • Data acquisition and processing software (e.g., Chromeleon)[2]

  • Analytical balance[2]

2. Chromatographic Conditions:

  • Column: Cellulose tris(4-methylbenzoate) chiral column[1] or a suitable C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25mM phosphate buffer, pH 7.0) in a 50:50 (v/v) ratio is a common starting point.[3] For chiral separations, 0.1% diethylamine in methanol can be used.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection Wavelength: 249 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Tablets: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

    • Biological Samples (Plasma/Serum): Protein precipitation is a common sample preparation technique. Add three parts of a precipitation solvent (e.g., acetonitrile or a 70:30 mixture of methanol and 0.1M ZnSO4(aq)) to one part of the plasma sample. Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes). The supernatant can be directly injected or further diluted if necessary.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the peak areas of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh this compound Standard Stock Prepare Stock Solution Standard->Stock Cal_Standards Prepare Calibration Standards Stock->Cal_Standards HPLC Inject into HPLC System Cal_Standards->HPLC Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition Detect->Data Cal_Curve Construct Calibration Curve Data->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.[4][5]

Quantitative Data Summary
ParameterValueReference
Linearity Range0.1 µg/kg to 50 µg/kg (for related phenothiazines)[6]
Limit of Quantification (LOQ)0.5 ng/mL (for related phenothiazines)[4]
Extraction Recovery> 90.1% (for related phenothiazines)[4]
Precision (%CV)≤8.7%
Experimental Protocol

1. Instrumentation:

  • LC-MS/MS system (e.g., Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer coupled to an ACQUITY UPLC I-Class System).

  • Mass spectrometry data acquisition and analysis software.

2. LC Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm i.d., 3.5 μm).[6]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water.[6]

    • B: Acetonitrile.[6]

  • Flow Rate: 0.3 - 0.6 mL/min.[7]

  • Injection Volume: 5 - 10 µL.[8]

  • Column Temperature: 40 °C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog). The exact MRM transitions would need to be optimized for this compound.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepare stock (1 mg/mL) and working solutions of this compound and a suitable internal standard (e.g., Promethazine-d6) in methanol or acetonitrile.[6]

  • Calibration Standards and Quality Controls (QCs): Spike blank plasma or the matrix of interest with appropriate volumes of the working solutions to prepare calibration standards and QCs at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 100 µL of a protein precipitation solvent (e.g., a 70:30 v:v mixture of methanol and 0.1M ZnSO4(aq)) containing the internal standard.

    • Vortex the mixture briefly.

    • Centrifuge at a high speed (e.g., 14,000 rpm for 5 minutes).

    • Transfer 100 µL of the supernatant to a clean tube or 96-well plate and dilute with 100 µL of water.

    • Mix and inject into the LC-MS/MS system.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample + IS Precipitation Protein Precipitation Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute LC LC Separation Dilute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratios Data->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Spectrophotometric Method

A simple and cost-effective spectrophotometric method can be used for the determination of this compound, particularly in pharmaceutical dosage forms. This method is based on the formation of a colored product.

Quantitative Data Summary
ParameterValueReference
Wavelength of Max. Absorption (λmax)700 - 740 nm (for related phenothiazines with MBTH)[9]
Molar Absorptivity (ε)2.0 × 10⁴ to 4.0 × 10⁴ L mol⁻¹ cm⁻¹[9]
Linearity Range0.9 - 30.0 µg/mL (for Metopimazine sulfoxide)[10]
Limit of Quantification (LOQ)2.8 µg/mL (for Metopimazine sulfoxide)[10]
Experimental Protocol

This protocol is based on the reaction with 3-methylbenzothiazolin-2-one hydrazone (MBTH) in the presence of an oxidizing agent.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

  • Water bath.

2. Reagents:

  • This compound standard solution.

  • MBTH solution (0.2% w/v in water).

  • Iron(III) chloride solution (0.7% w/v in water).

3. Procedure:

  • Pipette aliquots of the standard or sample solution containing this compound into a series of test tubes.

  • Add 1 mL of MBTH solution to each tube and mix.

  • Add 2 mL of the iron(III) chloride solution and mix well.

  • Heat the mixture in a water bath at 60 °C for 5 minutes.[9]

  • Cool the solutions to room temperature and dilute to a final volume with distilled water.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (around 700-740 nm) against a reagent blank.[9]

4. Quantification:

  • Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

This compound Metabolism Pathway

This compound, a phenothiazine derivative, undergoes extensive metabolism in the body. The primary routes of metabolism involve oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide, and demethylation of the side chain.[11]

Metabolism_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Phase I: Oxidation (CYP450) Demethylated Desmethyl-Methopromazine This compound->Demethylated Phase I: N-Demethylation (CYP450) Conjugates Glucuronide/Sulfate Conjugates Sulfoxide->Conjugates Phase II: Conjugation Demethylated->Conjugates Phase II: Conjugation Excretion Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of this compound.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Methopromazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methopromazine, also known as levomepromazine, is a phenothiazine derivative with antipsychotic, sedative, and analgesic properties. It is crucial for pharmaceutical quality control and clinical monitoring to have reliable and robust analytical methods for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of drug substances and their related compounds. This document provides a detailed application note and protocol for the analysis of this compound using HPLC, based on established methods for the closely related compound, levomepromazine.

Accurate and precise analytical methods are essential for ensuring the safety and efficacy of pharmaceutical products. HPLC offers high resolution and sensitivity, making it an ideal choice for the analysis of this compound in various matrices, including bulk drug substances and pharmaceutical formulations. The protocols outlined below provide a framework for developing and validating an HPLC method for this compound analysis.

Chromatographic Conditions

A variety of HPLC methods can be employed for the analysis of this compound. The selection of the appropriate column, mobile phase, and detection parameters is critical for achieving optimal separation and sensitivity. Below is a summary of a validated HPLC method for the analysis of levomepromazine and its related substances, which can be adapted for this compound.[1]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Stationary Phase Cellulose tris(4-methylbenzoate) chiral column
Mobile Phase 0.1% Diethylamine in Methanol
Flow Rate 1.0 mL/min
Detection Wavelength Not specified, typically in the UV range for phenothiazines (e.g., 254 nm)
Injection Volume Not specified, typically 10-20 µL
Column Temperature Not specified, typically ambient or controlled at 25°C

Method Validation Summary

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following table summarizes the validation parameters for an HPLC method for levomepromazine, demonstrating its accuracy, precision, and sensitivity.[1]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.025% to 3.0% relative to a 0.1 mg/mL solution
Precision Precise within the validated concentration range
Accuracy Accurate within the validated concentration range
Limit of Detection (LOD) 0.002 to 0.005 µg/mL
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at 0.025% of a 0.1 mg/mL solution

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase (0.1% diethylamine in methanol) and dilute to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range of the assay.

Sample Preparation (for Pharmaceutical Formulations)
  • Tablet/Capsule Analysis:

    • Weigh and finely powder a representative number of tablets or the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for approximately 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the final volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Analysis & Reporting Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard HPLC_System HPLC System (Pump, Injector, Column, Detector) Dilute_Standard->HPLC_System Inject Sample Weigh Sample (e.g., powdered tablets) Dissolve_Sample Dissolve & Sonicate in Mobile Phase Sample->Dissolve_Sample Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->HPLC_System Inject Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Signal Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

System Suitability

Before starting the sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the mobile phase as a blank to ensure there are no interfering peaks.

  • Inject a standard solution (e.g., five replicate injections).

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.

  • Quantification: The concentration of this compound in the sample can be calculated using the peak area and a calibration curve generated from the standard solutions.

Logical Relationship of Method Validation

The following diagram illustrates the logical relationship between different parameters of HPLC method validation.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision LOD->LOQ

References

Application Notes and Protocols for the Analysis of Methopromazine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methopromazine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established practices for the analysis of structurally similar phenothiazine derivatives and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a phenothiazine derivative with antipsychotic properties. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a liquid-liquid extraction procedure for the isolation of this compound from plasma samples.

Materials:

  • Human plasma

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another phenothiazine derivative like Promethazine)

  • Hexane

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to each tube (except for the blank sample, to which 25 µL of the initial mobile phase should be added).

  • Vortex briefly to mix.

  • Add 600 µL of hexane.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of phenothiazine derivatives.

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    0.5 10
    2.5 90
    3.5 90
    3.6 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters (typical starting points, require optimization for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: Based on the fragmentation of the protonated molecule [M+H]⁺. The exact mass of this compound ([C19H24N2OS+H]⁺) is approximately 329.1682 m/z. The following are proposed MRM transitions based on the fragmentation of similar phenothiazine structures. These transitions must be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)~329.2Fragment 1Optimize (e.g., 20-30)100
This compound (Qualifier)~329.2Fragment 2Optimize (e.g., 25-35)100
Internal Standard[M+H]⁺ of ISMajor Product IonOptimize100

Note: The specific product ions for this compound need to be determined by infusing a standard solution and performing a product ion scan. Based on the fragmentation of the closely related compound Metopimazine, significant fragments are expected to arise from the cleavage of the side chain.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of phenothiazine derivatives in biological matrices. These values should be established during method validation for this compound.

ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 80%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Hexane) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quant Quantification ms_detection->quant report Reporting quant->report

Caption: General workflow for the analysis of this compound.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound based on the known fragmentation of similar phenothiazine compounds. The primary fragmentation is expected to occur at the side chain attached to the nitrogen atom of the phenothiazine ring.

fragmentation_pathway This compound This compound [M+H]⁺ (m/z ~329.2) fragment1 Fragment 1 (Side Chain Cleavage) This compound->fragment1 Collision-Induced Dissociation fragment2 Fragment 2 (Further Fragmentation) This compound->fragment2 Alternative Fragmentation

Caption: Proposed fragmentation of this compound in MS/MS.

Disclaimer: The protocols and data presented in this application note are intended as a guide. The specific parameters for the LC-MS/MS method, including MRM transitions and collision energies, must be optimized for the instrument in use. Furthermore, a full method validation according to regulatory guidelines should be performed before analyzing clinical or toxicological samples.

Methopromazine: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methopromazine (also known as Levomepromazine or Methotrimeprazine), a phenothiazine antipsychotic, as a versatile tool in neuroscience research. This document details its mechanism of action, receptor binding profile, and provides detailed protocols for its application in key preclinical neuroscience assays.

Mechanism of Action

This compound exerts its antipsychotic effects through the antagonism of a wide range of neurotransmitter receptors in the central nervous system. Its primary mechanism is the blockade of dopamine D2 receptors, which is a hallmark of typical antipsychotic drugs and is crucial for alleviating the positive symptoms of psychosis.[1] In addition to its potent dopamine receptor antagonism, this compound also displays high affinity for and antagonist activity at serotonin (5-HT2A and 5-HT2C), histamine (H1), alpha-adrenergic (α1 and α2), and muscarinic (M1 and M2) receptors.[2][3] This broad receptor binding profile contributes to its sedative, anxiolytic, and antiemetic properties, but also to its side-effect profile.[2] The N-monodesmethyl metabolite of this compound may also contribute to its antipsychotic effects, while the sulfoxide metabolite appears to lack neuroleptic potency.[4]

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, Kd, or IC50 in nM) of this compound for various neurotransmitter receptors. This quantitative data is essential for designing experiments and interpreting results.

Receptor SubtypeBinding Affinity (nM)Species/TissueReference
Dopamine Receptors
D154.3 (Ki)Human recombinant[5][6]
D217 (IC50)Rat striatum[1]
D2L8.6 (Ki)Human recombinant[5][6]
D2S4.3 (Ki)Human recombinant[5][6]
D38.3 (Ki)Human recombinant[5][6]
D4.27.9 (Ki)Human recombinant[5][6]
Serotonin Receptors
5-HT2High AffinityHuman brain[2]
Histamine Receptors
H10.58 (Kd)Human brain[1]
Adrenergic Receptors
Alpha-1High AffinityHuman brain[2]
Alpha-2High AffinityHuman brain[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in preclinical models.

Methopromazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2R D2 Receptor Signaling_Cascade Downstream Signaling D2R->Signaling_Cascade Activates SHT2AR 5-HT2A Receptor H1R H1 Receptor Alpha1R α1-Adrenergic Receptor MR Muscarinic Receptor This compound This compound This compound->D2R Antagonizes This compound->SHT2AR Antagonizes This compound->H1R Antagonizes This compound->Alpha1R Antagonizes This compound->MR Antagonizes Dopamine->D2R Binds

This compound's multi-receptor antagonist activity.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Receptor_Binding Receptor Binding Assays (Determine Ki values) Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assays Dose_Selection Dose Range Selection Functional_Assays->Dose_Selection Animal_Model Animal Model Selection (e.g., Rat, Mouse) Behavioral_Assays Behavioral Assays (Locomotor, CAR, PPI) Animal_Model->Behavioral_Assays Neurochemical_Assays Neurochemical Analysis (In Vivo Microdialysis) Behavioral_Assays->Neurochemical_Assays Data_Analysis Data Analysis & Interpretation Behavioral_Assays->Data_Analysis Electrophysiology Electrophysiology (EEG, Single-Unit Recording) Neurochemical_Assays->Electrophysiology Neurochemical_Assays->Data_Analysis Electrophysiology->Data_Analysis Drug_Synthesis This compound Synthesis/Acquisition Drug_Synthesis->Receptor_Binding Dose_Selection->Animal_Model Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

Rodent Locomotor Activity Assay

This protocol assesses the effect of this compound on spontaneous locomotor activity, which can be indicative of its sedative or stimulant properties.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Male C57BL/6J or BALB/c mice (8-10 weeks old)

  • Open field apparatus (e.g., 40 x 40 cm arena) equipped with a video-tracking system

  • 70% Ethanol for cleaning

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the day of testing, habituate each mouse to the open field apparatus for 30 minutes.[7]

  • Drug Administration: Following habituation, administer this compound or vehicle via intraperitoneal (i.p.) injection. A suggested dose range for initial studies is 1-10 mg/kg.

  • Data Collection: Immediately after injection, place the mouse back into the open field arena and record locomotor activity for 60 minutes using the video-tracking system.[7] Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classic preclinical model for predicting the antipsychotic efficacy of a compound.

Materials:

  • This compound hydrochloride

  • Vehicle

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS; e.g., a light or tone), and an unconditioned stimulus (US; e.g., a footshock).[8]

  • Control software for programming the CS-US pairing and recording responses.

Procedure:

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Initiate a trial with the presentation of the CS (e.g., a 10-second light and tone).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS, the US (e.g., a 0.5 mA footshock) is delivered for a maximum of 5 seconds, co-terminating with the CS. Movement to the other compartment during the US is recorded as an escape response.

    • The inter-trial interval should be randomized (e.g., 30-60 seconds).

    • Train rats for a set number of trials (e.g., 50 trials) per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Testing:

    • Once a stable baseline is established, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.

    • Conduct a test session identical to the training sessions.

  • Data Analysis:

    • Record the number of avoidances, escapes, and escape failures for each rat.

    • A significant reduction in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA).

In Vivo Microdialysis for Dopamine Release in the Rat Striatum

This technique allows for the direct measurement of extracellular dopamine levels in a specific brain region of a freely moving animal, providing insights into the neurochemical effects of this compound.

Materials:

  • This compound hydrochloride

  • Vehicle

  • Male Wistar rats (275-350 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm active membrane)

  • Guide cannula

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

Procedure:

  • Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).

    • Secure the cannula with dental cement and allow the rat to recover for at least 48 hours.

  • Microdialysis:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[9]

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

  • Drug Administration and Sample Collection:

    • After collecting at least three stable baseline samples, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the dopamine levels as a percentage of the average baseline concentration.

    • Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the effect of this compound on extracellular dopamine levels over time.

Electroencephalography (EEG) Recording in Rats

EEG recordings can be used to assess the effects of this compound on brain electrical activity, providing information on its sedative and potential pro-convulsive or anti-convulsive properties.

Materials:

  • This compound hydrochloride

  • Vehicle

  • Male Sprague-Dawley or Wistar rats (300-400 g)

  • Stereotaxic apparatus

  • EEG recording electrodes (e.g., stainless steel screws)

  • Dental cement

  • EEG recording system (amplifier, filter, data acquisition software)

Procedure:

  • Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant EEG recording electrodes over specific brain regions (e.g., frontal cortex and hippocampus). A reference electrode is typically placed over the cerebellum.

    • Secure the electrodes and a head-mount connector with dental cement.

    • Allow the rat to recover for at least one week.

  • Recording:

    • Habituate the rat to the recording chamber.

    • Connect the head-mount to the EEG recording system.

    • Record baseline EEG activity for at least 30-60 minutes.

  • Drug Administration and Recording:

    • Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.

    • Continuously record EEG for at least 2-3 hours post-injection.

  • Data Analysis:

    • Analyze the EEG recordings for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

    • Visually inspect the recordings for any epileptiform activity.

    • Use spectral analysis to quantify the changes in the EEG power spectrum.

    • Compare the effects of this compound to baseline and vehicle control using appropriate statistical tests. Phenothiazine antipsychotics as a group have been associated with an increase in epileptiform discharges in some studies.[10]

References

Application Notes and Protocols for Methopromazine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited specific data is available for the direct use of Methopromazine in cell culture. The following protocols and application notes are based on the broader class of phenothiazine derivatives, to which this compound belongs. Researchers should consider these as a starting point and perform thorough dose-response studies to determine the optimal concentrations and conditions for their specific cell lines and experimental setup.

Introduction to this compound and Phenothiazines in Cancer Research

This compound is a phenothiazine derivative. While historically used as antipsychotic agents, phenothiazines have garnered increasing interest for their potential as anticancer agents.[1][2] This class of compounds has been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms. These include the disruption of signaling pathways crucial for cancer cell proliferation and survival, such as the Akt and MAPK/ERK pathways, and the induction of apoptosis.[2] Phenothiazines can also affect membrane integrity and induce oxidative stress, leading to cell death.[2]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic activity of various phenothiazine derivatives in different cancer cell lines. This data can be used as a reference for designing initial dose-ranging experiments for this compound.

Phenothiazine DerivativeCell LineCell TypeIC50 / Effective ConcentrationReference
TrifluoperazineHep3BLiver Cancer>10 µM[1]
ProchlorperazineHep3BLiver Cancer>10 µM[1]
PerphenazineHep3BLiver Cancer>10 µM[1]
ChlorpromazineMCF-7Breast CancerSynergistic with tamoxifen[3]
ThioridazineMurine FibroblastsFibroblastPhototoxicity observed[4]
FluphenazineMurine FibroblastsFibroblastPhototoxicity observed[4]

Key Signaling Pathways Affected by Phenothiazines

Phenothiazines are known to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for interpreting experimental results.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Phenothiazines Phenothiazines (e.g., this compound) Phenothiazines->Akt Inhibition Phenothiazines->ERK Inhibition

Caption: Phenothiazine Inhibition of Pro-Survival Signaling Pathways.

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of this compound. It is critical to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cancer cell line.

G Start Start Seed_Cells Seed cells into a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours (allow cells to attach) Seed_Cells->Incubate_24h Prepare_Drug_Dilutions Prepare serial dilutions of This compound in culture medium Incubate_24h->Prepare_Drug_Dilutions Treat_Cells Treat cells with different concentrations of this compound Prepare_Drug_Dilutions->Treat_Cells Incubate_Treatment Incubate for desired treatment duration (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (allow formazan formation) Add_MTT->Incubate_MTT Add_Solubilizing_Agent Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizing_Agent Measure_Absorbance Measure absorbance at 570 nm using a plate reader Add_Solubilizing_Agent->Measure_Absorbance Analyze_Data Analyze data to determine IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Cell Viability (MTT) Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 µM to 100 µM) to determine the approximate IC50 value.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to determine if this compound induces apoptosis in the target cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specific duration.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Troubleshooting

  • Low Cytotoxicity: If this compound shows low cytotoxicity, consider increasing the concentration range or the treatment duration. Also, ensure the compound is properly dissolved and stable in the culture medium.

  • High Variability in Results: Ensure consistent cell seeding density and proper mixing of reagents. Use multichannel pipettes for adding reagents to 96-well plates to minimize variability.

  • Inconsistent Flow Cytometry Data: Ensure proper compensation settings on the flow cytometer to correct for spectral overlap between FITC and PI. Gate the cell population accurately to exclude debris.

Safety Precautions

  • This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the powdered form or concentrated stock solutions.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Methopromazine in Pharmacological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological assays relevant to the study of methopromazine. Due to the limited availability of specific data for this compound, these notes utilize data for the structurally and pharmacologically similar phenothiazine antipsychotic, methotrimeprazine (levomepromazine) , as a proxy. This allows for a detailed exploration of its expected receptor interaction profile and the methodologies to assess it.

Introduction

This compound is a typical antipsychotic of the phenothiazine class. Its therapeutic effects and side-effect profile are primarily attributed to its interaction with a range of neurotransmitter receptors. Understanding the affinity and functional activity of this compound at these receptors is crucial for elucidating its mechanism of action, predicting its clinical effects, and guiding the development of novel therapeutics. This document outlines key in vitro pharmacological assays for characterizing the receptor binding and functional activity of this compound.

Receptor Binding Profile of Methotrimeprazine (as a proxy for this compound)

Methotrimeprazine exhibits a broad receptor binding profile, acting as an antagonist at several G-protein coupled receptors (GPCRs). The binding affinities (Ki values) are summarized in the table below, with lower values indicating higher affinity.

Receptor TargetKi (nM)Receptor FamilyPrimary Endogenous Ligand
Dopamine D2 1.3Dopamine ReceptorDopamine
Serotonin 5-HT2A 2.5Serotonin ReceptorSerotonin
Histamine H1 0.7Histamine ReceptorHistamine
Muscarinic M1 15Muscarinic Acetylcholine ReceptorAcetylcholine
Alpha-1 Adrenergic 1.8Adrenergic ReceptorNorepinephrine/Epinephrine

Data is a representative compilation from various sources and should be considered approximate.

Key Pharmacological Assays

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound (e.g., this compound).

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)

  • Unlabeled competitor: Haloperidol (for defining non-specific binding)

  • Test compound: this compound (in a range of concentrations)

  • Scintillation fluid

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (containing a defined amount of protein, e.g., 10-20 µg).

      • 50 µL of [³H]-Spiperone at a final concentration near its Kd (e.g., 0.1-0.5 nM).

      • 50 µL of either:

        • Assay buffer (for total binding).

        • A high concentration of haloperidol (e.g., 10 µM) (for non-specific binding).

        • This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation or blockade. For GPCRs like the dopamine D2 receptor, which is typically coupled to Gi/o proteins, antagonism by this compound can be assessed by measuring changes in downstream signaling pathways, such as the inhibition of adenylyl cyclase or changes in intracellular calcium levels.

Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-induced calcium mobilization in cells co-expressing the D2 receptor and a promiscuous G-protein.

Materials:

  • CHO-K1 or HEK293 cells co-expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα16) that couples to the phospholipase C pathway.

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dopamine (agonist).

  • This compound (test antagonist).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom 96-well microplates and allow them to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a Fluo-4 AM solution in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition:

    • Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Initiate fluorescence reading to establish a baseline.

    • Inject a fixed concentration of dopamine (e.g., the EC80 concentration) into the wells.

    • Continue to measure the fluorescence intensity over time to capture the calcium mobilization response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (HEK293-D2 cells) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand [³H]-Spiperone Solution Radioligand->Incubation Test_Compound This compound Serial Dilutions Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Plating Cell Plating (CHO-D2-Gα16 cells) Dye_Loading Fluo-4 AM Dye Loading Cell_Plating->Dye_Loading Antagonist_Incubation Antagonist Incubation (this compound) Dye_Loading->Antagonist_Incubation Agonist_Injection Agonist Injection (Dopamine) Antagonist_Incubation->Agonist_Injection Fluorescence_Reading Fluorescence Measurement Agonist_Injection->Fluorescence_Reading Analysis Data Analysis (IC50 Determination) Fluorescence_Reading->Analysis D2_Receptor_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Altered Gene Expression, Ion Channel Activity) PKA->Cellular_Response Phosphorylates

Troubleshooting & Optimization

Technical Support Center: Overcoming Methopromazine Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methopromazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a phenothiazine derivative with potential therapeutic applications. However, its low aqueous solubility can pose significant challenges for in vitro and in vivo studies, leading to difficulties in preparing stock solutions, achieving desired concentrations in assays, and potentially resulting in poor bioavailability in preclinical studies.

2. What are the general approaches to improve the solubility of this compound?

Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications:

    • Particle size reduction (micronization, nanosuspension)

    • Modification of crystal habit (polymorphism, amorphous forms, co-crystallization)

    • Drug dispersion in carriers (solid dispersions)

  • Chemical Modifications:

    • Salt formation (e.g., hydrochloride or maleate salts)

    • pH adjustment

    • Complexation (e.g., with cyclodextrins)

  • Use of Formulation Excipients:

    • Co-solvents

    • Surfactants

    • Lipid-based formulations

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Aqueous Buffers for in vitro Assays

Problem: My this compound powder is not dissolving in my phosphate-buffered saline (PBS) for a cell-based assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility of this compound free base. Prepare a stock solution in an organic solvent and then dilute it into the aqueous buffer.The organic solvent will initially dissolve the this compound, and subsequent dilution, ideally with vigorous vortexing, will create a homogenous solution at the desired final concentration.
The pH of the buffer is not optimal for this compound solubility. Adjust the pH of the buffer. As a basic compound, this compound's solubility is expected to increase in acidic conditions.Increased solubility of this compound in the aqueous buffer.
Precipitation upon dilution of the organic stock solution. Use a co-solvent system or add a surfactant to the final aqueous solution.The co-solvent or surfactant will help to maintain this compound in solution and prevent precipitation.

Experimental Protocol: Preparing a this compound Solution using a Co-solvent

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Working Solution Preparation: To prepare a 10 µM working solution in PBS, dilute the 10 mM DMSO stock 1:1000 in PBS.

  • Vortexing: Immediately after adding the stock solution to the PBS, vortex the solution vigorously for at least 30 seconds to ensure rapid and complete mixing and to minimize precipitation.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider further dilution or the use of a different co-solvent.

Issue 2: Low and Variable Bioavailability in Animal Studies

Problem: I am observing inconsistent results in my pharmacokinetic studies, which I suspect is due to poor absorption of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor dissolution of the this compound formulation in the gastrointestinal tract. Formulate this compound as a salt, such as a hydrochloride salt, to improve its dissolution rate.The salt form is generally more water-soluble and will dissolve more readily, leading to improved and more consistent absorption.
Limited solubility at the absorption site. Develop a solid dispersion of this compound with a hydrophilic polymer.The polymer carrier will enhance the wettability and dissolution of this compound, creating a supersaturated solution at the site of absorption.
Drug precipitation in the gut. Co-administer this compound with a precipitation inhibitor or formulate it in a lipid-based delivery system.This will help to maintain the drug in a solubilized state for a longer period, allowing for greater absorption.

Key Experimental Methodologies

Salt Formation: Preparation of this compound Hydrochloride

Salt formation is a common and effective method to increase the aqueous solubility of ionizable drugs. For a basic compound like this compound, forming a hydrochloride salt can significantly improve its solubility.

Protocol:

  • Dissolution: Dissolve this compound free base in a suitable organic solvent, such as diethyl ether or a mixture of toluene and water.

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., a solution of HCl in ethanol or aqueous HCl) to the this compound solution while stirring.

  • Precipitation: The this compound hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

  • Isolation and Purification: Filter the precipitate and wash it with a small amount of cold solvent to remove any unreacted starting material. The resulting solid can be further purified by recrystallization.

  • Characterization: Confirm the formation of the salt and its purity using analytical techniques such as melting point determination, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.

Solid Dispersion

Solid dispersion is a technique where the drug is dispersed in a solid hydrophilic carrier, often a polymer. This can enhance the dissolution rate and oral bioavailability of poorly soluble drugs.

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP) grades (e.g., K30, K90)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

Preparation Methods:

  • Solvent Evaporation:

    • Dissolve both this compound and the carrier polymer in a common volatile solvent.

    • Evaporate the solvent under reduced pressure to obtain a solid mass.

    • Grind the solid mass to obtain a powder.

  • Hot-Melt Extrusion (HME):

    • Blend this compound and the polymer.

    • Feed the blend into a hot-melt extruder.

    • The mixture is heated and mixed by the rotating screws, forming a solid solution or dispersion.

    • The extrudate is cooled and milled into a powder.

Characterization of Solid Dispersions:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the polymer.

  • X-ray Diffraction (XRD): To confirm the amorphous nature of the drug in the dispersion.

  • Dissolution Testing: To evaluate the enhancement in the dissolution rate of this compound from the solid dispersion compared to the pure drug.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Protocol: Kneading Method for this compound-Cyclodextrin Complex

  • Slurry Formation: Create a thick slurry by adding a small amount of a hydroalcoholic solution to a specific molar ratio of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in a mortar.

  • Drug Addition: Gradually add this compound to the slurry while continuously triturating.

  • Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex and sieve it to obtain a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, and FTIR. Evaluate the solubility enhancement by determining the phase solubility diagram.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a general guide for the expected solubility of phenothiazine derivatives in common solvents. Researchers should determine the specific solubility of their this compound batch experimentally.

Solvent Expected Solubility of Phenothiazine Derivatives
Water (as free base)Very low to practically insoluble
Water (as hydrochloride salt)Soluble to freely soluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Freely soluble

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Start: this compound Solubility Issue issue_type Identify Context of Issue start->issue_type invitro In Vitro Assay (e.g., cell culture) issue_type->invitro In Vitro invivo In Vivo Study (e.g., animal model) issue_type->invivo In Vivo invitro_q1 Is a stock solution needed? invitro->invitro_q1 invivo_q1 Formulation Strategy? invivo->invivo_q1 invitro_s1 Prepare stock in organic solvent (e.g., DMSO) invitro_q1->invitro_s1 Yes invitro_s3 Adjust pH of aqueous medium invitro_q1->invitro_s3 No, direct dissolution invitro_q2 Precipitation upon dilution? invitro_s1->invitro_q2 invitro_s2 Use co-solvents or surfactants in final medium invitro_q2->invitro_s2 Yes invitro_s4 Successful Solubilization invitro_q2->invitro_s4 No invitro_s2->invitro_s4 invitro_s3->invitro_s4 invivo_s1 Salt Formation (e.g., Hydrochloride) invivo_q1->invivo_s1 Improve Dissolution invivo_s2 Solid Dispersion (e.g., with PVP/HPMC) invivo_q1->invivo_s2 Enhance Dissolution Rate invivo_s3 Cyclodextrin Complexation invivo_q1->invivo_s3 Increase Solubility invivo_s4 Lipid-Based Formulation invivo_q1->invivo_s4 Maintain Solubilization invivo_s5 Improved Bioavailability invivo_s1->invivo_s5 invivo_s2->invivo_s5 invivo_s3->invivo_s5 invivo_s4->invivo_s5

Caption: Troubleshooting workflow for this compound solubility.

Conceptual Signaling Pathway for a Phenothiazine Antipsychotic

Note: The specific signaling pathway for this compound may not be fully elucidated. This diagram represents a generalized pathway for phenothiazine antipsychotics that act as dopamine D2 receptor antagonists.

G This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (e.g., gene expression, neuronal activity) PKA->Downstream Phosphorylation

Caption: Generalized dopamine D2 receptor antagonist pathway.

Technical Support Center: Optimizing Methopromazine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Methopromazine (also known as Levomepromazine) in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common problems encountered when using this compound in animal experiments.

Observed Problem Potential Cause Suggested Solution
Inadequate Sedation or Tranquilization - Insufficient Dose: The administered dose may be too low for the species, strain, or individual animal. - Route of Administration: Oral administration may lead to variable absorption and significant first-pass metabolism.[1] - Drug Tolerance: Repeated administration may lead to tolerance.- Dose Adjustment: Gradually increase the dose in a pilot study to determine the minimum effective dose. - Change Administration Route: Consider parenteral routes (e.g., subcutaneous, intramuscular) for more consistent bioavailability. - Combination Therapy: Consider using this compound as a pre-anesthetic in combination with other agents, which may allow for a lower dose of each drug.[2]
Excessive Sedation or Prolonged Recovery - Overdose: The administered dose is too high. - Species/Strain Sensitivity: Certain species or strains may be more sensitive to the sedative effects of this compound. - Metabolism: Impaired liver function can slow drug metabolism and prolong its effects.[3]- Dose Reduction: Decrease the dosage in subsequent experiments. - Antagonists: While there is no specific antagonist for this compound, supportive care is crucial. In cases of severe respiratory depression, mechanical ventilation may be necessary. The use of a partial opioid agonist like buprenorphine has been shown to shorten the period of unconsciousness when this compound is used in combination with an opioid.[4] - Health Status: Ensure animals are healthy and free of underlying conditions that may affect drug metabolism.
Hypotension or Cardiovascular Instability - Alpha-Adrenergic Blockade: this compound can block alpha-1 adrenergic receptors, leading to vasodilation and a drop in blood pressure.[5] - High Initial Dose: Orthostatic hypotension is more likely with high initial doses, especially via parenteral routes.[6][7]- Lower Initial Dose: Start with a lower dose and gradually titrate upwards. - Fluid Support: Administer intravenous fluids to maintain blood pressure. - Monitoring: Continuously monitor heart rate and blood pressure, particularly at the start of treatment.
Extrapyramidal Side Effects (e.g., tremors, rigidity, restlessness) - Dopamine D2 Receptor Blockade: These effects are a direct result of the drug's mechanism of action on the nigrostriatal dopamine pathway.[6][8] - High Doses or Prolonged Use: More common with higher doses and chronic administration.[7]- Dose Reduction: Lowering the dose is the most effective way to mitigate these effects. - Anticholinergic Agents: In some cases, antiparkinsonian agents with anticholinergic properties may be used to counteract these effects.[7]
Respiratory Depression - Central Nervous System Depression: As a CNS depressant, this compound can suppress respiratory drive, especially at higher doses. - Combination with other Depressants: This effect is potentiated when used with other CNS depressants like opioids or anesthetics.[9][10]- Careful Monitoring: Closely monitor respiratory rate and depth. - Oxygen Supplementation: Provide supplemental oxygen, particularly when used in combination with other drugs.[9] - Avoid Stacking Depressants: If possible, avoid concurrent use of multiple CNS depressant drugs.
Paradoxical Excitement or Aggression - Disinhibition: In some animals, particularly certain breeds of dogs, phenothiazines can cause a loss of learned behavioral suppression, leading to excitement or aggression.[5]- Alternative Sedative: If this occurs, discontinue this compound and consider a different class of sedative, such as a benzodiazepine or an alpha-2 agonist.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a phenothiazine derivative that exerts its primary effects by acting as an antagonist at several neurotransmitter receptors in the central nervous system.[3][11] Its tranquilizing and antipsychotic properties are mainly attributed to the blockade of postsynaptic dopamine D2 receptors. Additionally, it has antagonist activity at serotonin, histamine, and muscarinic acetylcholine receptors, which contributes to its sedative, antiemetic, and anticholinergic side effects.[3][12]

2. What are the recommended starting dosages for this compound in common laboratory animals?

Dosages can vary significantly based on the species, strain, desired effect, and route of administration. The following table summarizes dosages reported in the literature. It is crucial to begin with a low dose and titrate up to the desired effect in a pilot study.

Animal Species Dosage Route of Administration Indication Reference
Rat 2.5 - 10.0 mg/kgNot specifiedAnalgesia (formalin test)[13]
Dog 1.0 mg/kgNot specifiedPre-anesthetic[2]
Dog 2.5 - 5.0 mg/kgOral (p.o.)Chronic (4-week) safety study[10]
Mouse Not specifiedNot specifiedUsed in combination with etorphine and midazolam for anesthesia.[9]
Rabbit Not specifiedNot specifiedUsed in combination with etorphine and midazolam for anesthesia.[4]

3. What is the pharmacokinetic profile of this compound in animal models?

Pharmacokinetic data for this compound in animal models is limited. A study in rats provides the following insights:

Pharmacokinetic Parameter Value (in Rats) Notes Reference
Bioavailability (Oral) ~50-60%Subject to significant first-pass metabolism.[1][11]
Elimination Half-life ~20 hoursGeneral estimate, can vary.[11]
Apparent Volume of Distribution 16.6 L/kgIndicates extensive distribution into tissues.[1]
Total Body Clearance 12.3 mL/min[1]
Metabolism HepaticPrimarily metabolized by the cytochrome P450 system, specifically CYP2D6.[3][3]

4. What are the most common adverse effects to monitor for during an experiment?

The most frequently observed side effects include:

  • Sedation and Drowsiness: These are expected effects but can be excessive at higher doses.[6]

  • Hypotension: A drop in blood pressure, particularly orthostatic hypotension, can occur, especially with initial or high doses.[6][7]

  • Anticholinergic Effects: These include dry mouth, urinary retention, and constipation.[6][7]

  • Extrapyramidal Symptoms: While less common at lower doses, be watchful for tremors, rigidity, or restlessness (akathisia).[6]

  • Respiratory Depression: This is a serious concern, especially when this compound is combined with other CNS depressants.[9]

5. How should this compound be stored?

This compound should be stored at room temperature, protected from light. Always consult the manufacturer's instructions for specific storage requirements.

Experimental Protocols

Formalin Test for Analgesia in Rats

This protocol is adapted from a study investigating the analgesic properties of this compound.[13]

Objective: To assess the analgesic effect of this compound against persistent inflammatory pain.

Materials:

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Formalin solution (5% in saline)

  • Male Sprague-Dawley rats (250-300g)

  • Observation chambers with transparent walls

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Allow rats to acclimate to the observation chambers for at least 30 minutes before any procedures.

  • Drug Administration:

    • Divide animals into treatment groups (e.g., Saline control, 2.5 mg/kg this compound, 5.0 mg/kg this compound, 10.0 mg/kg this compound).

    • Administer the assigned treatment (this compound or saline) via the desired route (e.g., subcutaneous injection).

  • Post-Drug Administration Period: Allow a 30-minute period for the drug to take effect.

  • Formalin Injection:

    • Gently restrain the rat.

    • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation and Scoring:

    • Immediately place the rat back into the observation chamber.

    • Record the total time the animal spends licking, biting, or shaking the injected paw.

    • Observations are typically divided into two phases:

      • Phase 1 (Acute Pain): 0-5 minutes post-formalin injection.

      • Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection.

  • Data Analysis: Compare the duration of pain-related behaviors between the treatment groups and the control group for both phases. A significant reduction in these behaviors in the this compound-treated groups indicates an analgesic effect.

Visualizations

Dopamine Signaling Pathway and this compound Inhibition

Dopamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_pre Dopamine L_DOPA->Dopamine_pre DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine_pre->Vesicle Packaging D2_Receptor Dopamine D2 Receptor Vesicle->D2_Receptor Release into Synapse G_Protein G-protein (Gi/o) D2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Conversion of ATP PKA ↓ PKA cAMP->PKA Response Decreased Neuronal Excitability PKA->Response This compound This compound This compound->D2_Receptor Antagonist (Blocks Signal)

Caption: Dopamine signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow start Start: Animal Acclimatization dosing Drug Administration (e.g., Oral or IV this compound) start->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantify Drug Concentration) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t1/2) analysis->pk_calc end End: Data Interpretation pk_calc->end

Caption: Workflow for a typical pharmacokinetic study in an animal model.

References

Technical Support Center: Methopromazine Stability in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methopromazine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: this compound stability is pH-dependent. Acidic and alkaline conditions can catalyze hydrolytic degradation. The stability of phenothiazines is generally greatest in the neutral pH range.[1]

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation. It is crucial to protect this compound solutions from light.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Oxidizing Agents: this compound is susceptible to oxidation, primarily at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide derivatives. Contact with oxidizing agents should be minimized.

  • Solvent: The choice of solvent can impact stability. For instance, the photodegradation quantum yield of the related phenothiazine, levomepromazine, is significantly different in phosphate buffer, methanol, and acetonitrile.[2]

Q2: What are the common degradation products of this compound?

A2: The most commonly reported degradation products of this compound and other phenothiazines are formed through oxidation and hydrolysis. The primary degradation pathway is the oxidation of the sulfur atom to form this compound sulfoxide. Under more strenuous conditions, further oxidation to the sulfone can occur. Hydrolysis of the side chain is another potential degradation pathway, though less commonly reported than oxidation.

Q3: How can I prevent the degradation of my this compound stock solutions?

A3: To minimize degradation, follow these storage and handling best practices:

  • Storage Conditions: Store stock solutions at a low temperature, typically 2-8°C. For long-term storage, freezing (-20°C or lower) may be appropriate, but solubility upon thawing should be confirmed.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • pH Control: If appropriate for your experimental design, maintain the pH of the solution in the neutral range (pH 6-7) where phenothiazines exhibit maximum stability.[1]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help prevent oxidation.

  • Solvent Selection: Use high-purity solvents and consider the potential impact of the solvent on stability. Aqueous buffers are common, but for some applications, organic solvents like methanol or acetonitrile may be used, which can affect photodegradation rates.[2]

Troubleshooting Guides

Problem 1: I am observing a rapid loss of this compound concentration in my aqueous solution.

Possible Cause Troubleshooting Step
Photodegradation Ensure the solution is protected from light at all times by using amber vials or light-blocking foil.
Oxidation Prepare solutions using deoxygenated solvents. Consider adding an antioxidant if compatible with your experiment.
Incorrect pH Measure the pH of your solution. Adjust to a neutral pH (6-7) if your experimental protocol allows.
High Temperature Store the solution at the recommended temperature (2-8°C). Avoid repeated warming and cooling cycles.

Problem 2: I see a new peak appearing in my HPLC chromatogram during my stability study.

Possible Cause Troubleshooting Step
Degradation Product Formation The new peak is likely a degradation product. The most common is this compound sulfoxide.
Identification Use a diode array detector (DAD) to obtain the UV spectrum of the new peak and compare it to the parent compound. For definitive identification, LC-MS analysis is recommended to determine the mass of the unknown peak.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Effect on Stability Recommendations
pH Degradation is accelerated in acidic and alkaline conditions. Maximum stability is typically in the neutral pH range.[1]Maintain solutions at a pH between 6 and 7 where possible.
Light Exposure to UV and visible light causes photodegradation.Protect solutions from light at all times using amber glassware or foil.
Temperature Higher temperatures increase the rate of degradation.Store solutions at 2-8°C for short-term use and frozen for long-term storage.
Oxygen Promotes oxidation to the sulfoxide and other oxidative degradants.Use deoxygenated solvents and consider storage under an inert atmosphere.
Solvent Type The solvent can influence the rate of photodegradation.[2]Choose a solvent system where this compound exhibits the best stability for your intended application.

Table 2: Qualitative Degradation Profile of this compound under Forced Degradation Conditions

Stress Condition Potential Degradation Products Relative Rate of Degradation
Acidic Hydrolysis (e.g., 0.1 M HCl) Side-chain cleavage productsModerate
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Side-chain cleavage productsModerate to Fast
Oxidation (e.g., 3% H₂O₂) This compound sulfoxide, this compound sulfoneFast
Photolysis (UV/Vis light) This compound sulfoxide and other complex productsSolvent-dependent, can be fast[2]
Thermal (e.g., 60°C) Multiple degradation productsSlow to Moderate

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state at 60°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its primary degradation product, this compound sulfoxide.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of 10 µg/mL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an expected concentration of 10 µg/mL.

  • Analysis: Inject the standard and samples onto the HPLC system and record the chromatograms. The retention time of this compound and its degradation products should be determined. The peak area is used to quantify the amount of each component.

Visualizations

cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation (e.g., H₂O₂) (Light/Air) Hydrolysis Hydrolysis (Acid/Base) Photolysis Photolysis (UV/Vis Light) Sulfoxide This compound Sulfoxide Oxidation->Sulfoxide SideChainCleavage Side-Chain Cleavage Products Hydrolysis->SideChainCleavage Photolysis->Sulfoxide also forms Photoproducts Complex Photoproducts Photolysis->Photoproducts

Caption: Major degradation pathways of this compound.

start Start: this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/ Dilute Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (Quantify Degradation) hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Methopromazine Experimental Variability and Controls: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methopromazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a phenothiazine antipsychotic. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1] This blockade of dopamine signaling is believed to be responsible for its antipsychotic effects.[1] Additionally, like other phenothiazines, it may interact with other receptors, including serotonin, histamine, and adrenergic receptors, which can contribute to its broader pharmacological profile and side effects.[2][3]

Q2: What are the main applications of this compound in a research setting?

In research, this compound is primarily used for:

  • Psychopharmacology Research: To investigate the role of dopamine in psychosis and the effects of D2 receptor blockade.[1]

  • Animal Models: To induce behavioral changes in animal models of psychiatric disorders, allowing for the study of disease mechanisms and therapeutic interventions.[1]

  • Neuroscience Research: To study the structure and function of dopamine D2 receptors and their signaling pathways.[1]

  • Drug Discovery: As a reference compound for the development and comparison of new antipsychotic drugs.[1]

Q3: How is this compound metabolized, and how might this affect my experiments?

While specific data on this compound metabolism is limited, studies on closely related phenothiazines like chlorpromazine and levomepromazine show that they are metabolized in the liver. A key metabolic step for phenothiazines is sulfoxidation. It is important to note that the resulting sulfoxide metabolites are often pharmacologically inactive, with significantly reduced affinity for dopamine D2 receptors.[1] This metabolic inactivation is a critical consideration in both in vitro and in vivo experiments, as it can lead to a decrease in the effective concentration of the active compound over time. The use of liver microsomes or S9 fractions in in vitro assays can help to model this metabolic inactivation.

Q4: What are some known off-target effects of this compound?

Phenothiazines, including this compound, are known to have a broad receptor binding profile, which can lead to off-target effects. These are primarily due to interactions with:

  • Alpha-1 Adrenergic Receptors: Antagonism can lead to cardiovascular side effects like orthostatic hypotension.[1]

  • Histamine H1 Receptors: Blockade of these receptors is responsible for the sedative effects of many phenothiazines.[2][4]

  • Muscarinic Acetylcholine Receptors: Antagonism can cause anticholinergic side effects such as dry mouth, blurred vision, and constipation.[4]

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): Interaction with these receptors is a common feature of atypical antipsychotics and may contribute to their efficacy against negative symptoms of schizophrenia.[2][4]

These off-target effects are a significant source of experimental variability and should be considered when interpreting results.

Troubleshooting Guide

Q1: I'm seeing high variability in my in vitro assay results. What could be the cause?

High variability in in vitro assays with this compound can stem from several factors:

  • Compound Stability: this compound, like other phenothiazines, can be sensitive to light and oxidation. Ensure the compound is stored properly (protected from light, in a tightly sealed container) and that stock solutions are freshly prepared. Consider the stability of the compound in your specific assay medium and incubation conditions.

  • Cell Line Variability: The expression levels of the dopamine D2 receptor and other off-target receptors can vary between different cell lines and even between passages of the same cell line. It is crucial to use a well-characterized cell line with consistent receptor expression.

  • Metabolism in Cell Culture: Some cell lines, particularly primary cells or those with metabolic capabilities (e.g., hepatocyte-derived lines), may metabolize this compound, reducing its effective concentration over the course of the experiment.

  • Assay Interference: Phenothiazines can sometimes interfere with certain assay readouts (e.g., fluorescence-based assays). It is important to run appropriate controls to check for any direct effects of the compound on the assay components.

Q2: My in vivo study is showing unexpected behavioral effects. How can I troubleshoot this?

Unexpected behavioral outcomes in animal models can be attributed to:

  • Off-Target Effects: As mentioned in the FAQs, this compound's interaction with adrenergic, histaminergic, and muscarinic receptors can lead to sedation, motor impairments, and other behavioral changes that may confound the interpretation of results related to its antipsychotic activity.[4]

  • Pharmacokinetics and Metabolism: The route of administration, dose, and the animal species' metabolic rate can all influence the concentration and duration of action of this compound in the brain. Consider performing pharmacokinetic studies to correlate drug exposure with behavioral outcomes.

  • Dose-Response Relationship: The behavioral effects of this compound can be highly dose-dependent. A comprehensive dose-response study is essential to identify a therapeutic window where the desired antipsychotic-like effects are observed without being overshadowed by sedative or other confounding behaviors.

Q3: What are appropriate positive and negative controls for a dopamine D2 receptor antagonist assay?

  • Positive Controls:

    • Haloperidol: A classic and potent D2 antagonist.

    • Chlorpromazine: Another well-characterized phenothiazine D2 antagonist.[2]

    • Raclopride: A selective D2/D3 receptor antagonist.

    • Quinpirole or Dopamine: As agonists to stimulate the D2 receptor, which is then antagonized by this compound.[2]

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration to account for any solvent effects.

    • Inactive Metabolite: If available, the sulfoxide metabolite of a related phenothiazine could be used to demonstrate that the observed activity is specific to the parent compound.[1]

Quantitative Data

The following table summarizes the binding affinities (Ki in nM) of this compound's parent drug class (phenothiazines) and other antipsychotics for the dopamine D2 receptor and key off-target receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
Chlorpromazine 1.0 - 12.61.8 - 14
Fluphenazine 0.38 - 2.51.5 - 10
Perphenazine 0.2 - 1.31.3 - 5.0
Levomepromazine 2.5 - 202.0 - 10
Haloperidol 0.5 - 2.112 - 50
Clozapine 12.5 - 3306.8 - 25

Data compiled from studies on rat brain receptors. The range of values reflects inter-study variability.[1]

Experimental Protocols

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • [3H]-Spiperone (radioligand).

  • This compound.

  • Haloperidol (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of this compound and Haloperidol in the assay buffer.

  • In a 96-well plate, add 50 µL of the appropriate compound dilution (or vehicle for total binding).

  • Add 50 µL of [3H]-Spiperone (at a final concentration close to its Kd).

  • Add 100 µL of the cell membrane preparation.

  • To determine non-specific binding, use a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of this compound using competitive binding analysis software.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the general cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, PC12).

  • Complete cell culture medium.

  • This compound.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds This compound This compound This compound->D2R Blocks PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Experimental_Workflow start Start: Prepare Reagents (Cells, Compound, Buffers) plate_cells Plate Cells in 96-well Plate start->plate_cells add_compound Add Serial Dilutions of This compound & Controls plate_cells->add_compound incubate Incubate for a Defined Period add_compound->incubate assay_step Perform Assay-Specific Step (e.g., Add Radioligand, MTT Reagent) incubate->assay_step readout Measure Readout (e.g., Radioactivity, Absorbance) assay_step->readout analysis Data Analysis (Calculate Ki or IC50) readout->analysis end End: Report Results analysis->end Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start High Experimental Variability Observed? check_compound Check Compound Stability (Fresh Stocks, Storage) start->check_compound Yes (In Vitro) check_off_target Evaluate Off-Target Effects (Sedation, Motor Impairment) start->check_off_target Yes (In Vivo) no Variability within Acceptable Limits start->no No check_cells Verify Cell Line Integrity (Passage Number, Receptor Expression) check_compound->check_cells check_metabolism Consider Compound Metabolism by Cells check_cells->check_metabolism check_pk Review Pharmacokinetics (Dose, Route, Species) check_off_target->check_pk dose_response Perform Dose-Response Study check_pk->dose_response

References

Technical Support Center: Improving the Accuracy of Methopromazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methopromazine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for the quantification of this compound in pharmaceutical formulations and biological matrices are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other reported methods include High-Performance Thin-Layer Chromatography (HPTLC), spectrofluorimetry, and UV-Vis spectrophotometry.[1] LC-MS/MS is generally preferred for bioanalytical applications due to its high sensitivity and selectivity.[2]

Q2: How should I prepare this compound samples from biological matrices like plasma or urine?

A2: Sample preparation is crucial to remove interferences and concentrate the analyte. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting this compound from the aqueous biological fluid into an immiscible organic solvent. It provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE offers the most thorough sample clean-up and is often used for complex matrices. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[3][4]

Q3: What is a suitable internal standard (IS) for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. If a stable isotope-labeled IS is unavailable, a structurally similar compound can be used. For other phenothiazines like promethazine, deuterated analogs (e.g., promethazine-d6) have been successfully used.[5] Chlorpromazine has also been reported as an internal standard for the analysis of promethazine.[6] The chosen IS should have similar chromatographic behavior and ionization efficiency to this compound but a different mass-to-charge ratio.

Q4: How can I avoid the degradation of this compound during sample storage and analysis?

A4: this compound, like other phenothiazines, is sensitive to light and oxidation.[7] To ensure its stability:

  • Protect samples from light by using amber vials or wrapping them in aluminum foil.

  • Store samples at low temperatures (-20°C or -80°C) to minimize degradation.

  • Consider adding an antioxidant to the sample if oxidation is a concern.

  • Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to understand the degradation pathways and ensure the analytical method is stability-indicating.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using HPLC and LC-MS/MS.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the system.- Use a mobile phase with a competing base (e.g., triethylamine) to reduce silanol interactions.- Reduce the sample concentration or injection volume.- Check and tighten all fittings; use low-dead-volume tubing.
Split Peaks - Clogged inlet frit.- Column void or channeling.- Injector issue.- Reverse flush the column at a low flow rate.- Replace the column if the void is significant.- Inspect the injector needle and seat for blockage or damage.
Ghost Peaks - Carryover from previous injections.- Contaminated mobile phase or system.- Inject a blank solvent after a high-concentration sample to check for carryover.- Flush the system with a strong solvent.- Prepare fresh mobile phase using high-purity solvents.
Baseline Drift - Column not equilibrated.- Mobile phase composition changing.- Detector temperature fluctuation.- Ensure the column is fully equilibrated with the mobile phase before injection.- Degas the mobile phase and ensure proper mixing.- Allow the detector to warm up and stabilize.
LC-MS/MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity - Poor ionization efficiency.- Ion suppression from matrix components.- Incorrect MS parameters.- Optimize mobile phase pH and organic content to enhance ionization.- Improve sample cleanup to remove interfering matrix components.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) and MRM transitions (collision energy, cone voltage).
High Background Noise - Contaminated mobile phase or LC system.- Chemical noise from the matrix.- Use high-purity solvents and additives.- Flush the LC system and MS source.- Employ more selective sample preparation techniques.
Inconsistent Results - Inconsistent sample preparation.- Unstable spray in the MS source.- Fluctuation in instrument performance.- Ensure consistent and reproducible sample preparation for all samples, calibrators, and QCs.- Check the spray needle for blockage or damage.- Use a suitable internal standard to normalize for variations.
Matrix Effects - Co-eluting endogenous compounds enhancing or suppressing the analyte signal.- Evaluate matrix effects by comparing the analyte response in a post-extraction spiked sample to a neat solution.[8][9]- Modify chromatographic conditions to separate the analyte from interfering compounds.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Experimental Protocols and Data

Validated Analytical Methods for this compound Quantification

The following table summarizes key parameters from validated analytical methods for the quantification of phenothiazine drugs, including data relevant to this compound analysis.

Method Matrix Linearity Range Recovery (%) LOD/LOQ Reference
HPTLCHuman Plasma0.4–1.4 µ g/band 100.10 ± 0.941-
SpectrofluorimetrySpiked Human Serum0.1 - 2 µg/mL98.09 ± 0.390-[1]
Second Derivative SpectrophotometryPharmaceutical Preparation1 - 16 µg/mL100.13 ± 1.660-[1]
GC-MSHuman Plasma0.25 - 2.0 ng/0.1 mL (for various phenothiazines)91-950.25 - 2.0 ng/0.1 mL[3]
LC-MSHuman Plasma & Urine1.00 ng/mL (LLOQ for Promethazine)>971.00 ng/mL[10]
Detailed LC-MS/MS Method for a Related Phenothiazine (Promethazine)

This protocol for promethazine can be adapted and optimized for this compound quantification.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., Promethazine-d6).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity LC system

  • Column: Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile

  • Gradient: Start with 20% B, increase to 80% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • MS System: Agilent 6460 Triple Quadrupole MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Promethazine: Precursor ion (Q1): m/z 285.2, Product ion (Q3): m/z 86.2

    • Promethazine-d6 (IS): Precursor ion (Q1): m/z 291.3, Product ion (Q3): m/z 92.2

    • Note: These transitions for promethazine should be optimized for this compound (precursor ion m/z 315.1) by determining its specific product ions.

Visualizations

Dopamine D2 Receptor Signaling Pathway

This compound functions as an antagonist at dopamine D2 receptors. The following diagram illustrates the downstream signaling cascade initiated by the activation of the D2 receptor, which this compound inhibits.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_expression Altered Gene Expression pCREB->Gene_expression Regulates This compound This compound (Antagonist) This compound->D2R Blocks

Dopamine D2 Receptor Signaling Pathway Inhibition by this compound
Experimental Workflow for this compound Quantification

The following diagram outlines a typical experimental workflow for the quantification of this compound in a plasma sample using LC-MS/MS.

Methopromazine_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification reporting Report Results quantification->reporting

LC-MS/MS Workflow for this compound Quantification in Plasma

References

Navigating Methotrimeprazine Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Methotrimeprazine (also known as Levomepromazine). It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methotrimeprazine?

A1: Methotrimeprazine is a phenothiazine antipsychotic with a broad pharmacological profile. Its primary mechanism of action is the antagonism of various central nervous system receptors, including dopamine (D2), serotonin (5-HT2), histamine (H1), alpha-adrenergic, and muscarinic (cholinergic) receptors.[1][2][3] This multi-receptor antagonism contributes to its antipsychotic, sedative, analgesic, and antiemetic properties.[1][2][4]

Q2: What are the key pharmacokinetic parameters of Methotrimeprazine?

A2: Methotrimeprazine has an oral bioavailability of approximately 50-60% due to significant first-pass metabolism in the liver.[5] It is metabolized into sulfoxide, glucuronide, and demethylated moieties.[1][5] The biological half-life is estimated to be around 20 hours.[1][5]

Q3: Is Methotrimeprazine stable in solution?

A3: Methotrimeprazine is sensitive to light and should be protected from it to prevent degradation. It is incompatible with alkaline solutions. For experimental purposes, it is practically insoluble in water but freely soluble in chloroform and ether, and sparingly soluble in methanol.

Troubleshooting Experimental Protocols

In Vitro Experiments

Q4: I am observing high variability in my cell-based assays. What could be the cause?

A4: High variability in in vitro assays with Methotrimeprazine can stem from several factors:

  • Compound Stability: Due to its light sensitivity, ensure all stock solutions and experimental setups are protected from light. Prepare fresh dilutions for each experiment.

  • Solubility Issues: Methotrimeprazine's poor water solubility can lead to precipitation in aqueous cell culture media. Ensure it is fully dissolved in a suitable solvent (like DMSO) before final dilution in media. Visually inspect for any precipitates.

  • Cell Line Health: Ensure your cell lines are healthy, within a low passage number, and free from contamination.

  • Inconsistent Plating: Uneven cell seeding can lead to significant variability. Ensure a homogenous cell suspension before plating.

Q5: What are some suitable cell lines for studying Methotrimeprazine's effects?

A5: The choice of cell line depends on the research question:

  • Neuroblastoma cell lines (e.g., SH-SY5Y): These cells endogenously express dopaminergic and other relevant receptors, making them suitable for studying neuroleptic effects.

  • HEK293 or CHO cells: These are often used for transiently or stably expressing specific receptor subtypes (e.g., human D2 or 5-HT2A receptors) to study receptor-specific interactions and downstream signaling.

  • Liver cancer cell lines (e.g., Hep3B, SkHep1): These can be used to investigate the cytotoxic and cholinesterase modulatory effects of phenothiazines.[6][7]

Q6: I am not observing the expected antagonist effect in my receptor binding assay. What should I check?

A6: Several factors can influence the outcome of a receptor binding assay:

  • Radioligand Concentration: Ensure the concentration of the radiolabeled ligand is appropriate (typically at or below its Kd) to allow for competitive binding.

  • Incubation Time and Temperature: Optimize incubation time and temperature to reach equilibrium.

  • Buffer Composition: The pH and ionic strength of the binding buffer can affect receptor conformation and ligand binding.

  • Non-Specific Binding: High non-specific binding can mask the specific binding of your compound. Ensure you have an appropriate concentration of a known non-specific agent.

In Vivo Experiments

Q7: My animals are showing excessive sedation and orthostatic hypotension. How can I manage this?

A7: These are known side effects of Methotrimeprazine due to its potent histamine H1 and alpha-adrenergic receptor antagonism.[4]

  • Dose Adjustment: Start with a lower dose and gradually titrate up to the desired effective dose.

  • Acclimatization: Allow animals to acclimatize to the experimental conditions and handling to minimize stress-induced potentiation of sedative effects.

  • Monitoring: Closely monitor animals for signs of distress, and ensure easy access to food and water. For studies involving motor activity, these sedative effects need to be considered as a potential confounding factor.

Q8: What are some common animal models used for Methotrimeprazine research?

A8: The choice of animal model depends on the therapeutic area of interest:

  • Rodent models of schizophrenia: Models using agents like phencyclidine (PCP) can be used to assess the efficacy of antipsychotics on positive and negative symptoms.[8]

  • Pain models: Various rodent models of nociceptive and neuropathic pain can be used to evaluate the analgesic properties of Methotrimeprazine.

  • Toxicity studies: Rodent models are commonly used to assess acute and chronic toxicity.

Q9: I am seeing inconsistent results in my in vivo studies. What are some potential sources of variability?

A9: In vivo studies can be influenced by numerous factors:

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal, subcutaneous) will significantly impact the pharmacokinetics and bioavailability of the drug. Ensure consistent administration.

  • Vehicle Effects: The vehicle used to dissolve and administer Methotrimeprazine should be tested alone to rule out any independent effects on the measured outcomes.

  • Animal Strain, Age, and Sex: These biological variables can all influence drug metabolism and response.

  • Environmental Factors: Stress, housing conditions, and light-dark cycles can impact animal physiology and behavior.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) of Methotrimeprazine

Receptor SubtypeKi (nM)Reference Compound
Dopamine D2Data not availableHaloperidol
Serotonin 5-HT2AData not availableKetanserin
Histamine H1Potent AntagonistMepyramine
Muscarinic (non-selective)High AffinityAtropine
Alpha-1 AdrenergicPotent AntagonistPrazosin

Experimental Protocols & Methodologies

General Protocol for In Vitro Cell Viability Assay (e.g., using SH-SY5Y cells)

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Methotrimeprazine in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Methotrimeprazine. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a standard cell viability assay such as MTT, MTS, or a live/dead cell staining kit according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

General Protocol for In Vivo Administration in Rodents (for behavioral studies)

  • Animal Acclimatization: Acclimatize the animals (e.g., male C57BL/6 mice, 8-10 weeks old) to the housing and experimental rooms for at least one week before the experiment.

  • Compound Preparation: Prepare a stock solution of Methotrimeprazine in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80 to aid solubility). The final injection volume should be consistent (e.g., 10 mL/kg).

  • Dosing: Administer Methotrimeprazine via the desired route (e.g., intraperitoneal injection) at the chosen doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group.

  • Behavioral Testing: Conduct the behavioral test (e.g., open field test, hot plate test) at the appropriate time point after drug administration, based on the known pharmacokinetics of Methotrimeprazine (peak plasma levels are typically reached within 30-90 minutes after parenteral administration).

  • Data Collection and Analysis: Record the behavioral parameters and analyze the data using appropriate statistical methods to compare the drug-treated groups with the vehicle control group.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis a Stock Solution Preparation (DMSO) c Compound Treatment a->c b Cell Culture (e.g., SH-SY5Y) b->c d Functional Assay (e.g., Viability, Signaling) c->d i IC50/EC50 Determination d->i e Vehicle/Drug Preparation g Drug Administration (e.g., IP) e->g f Animal Model (e.g., Mouse) f->g h Behavioral/Physiological Assessment g->h j Statistical Analysis h->j k Interpretation of Results i->k j->k

Caption: A generalized workflow for in vitro and in vivo experiments with Methotrimeprazine.

signaling_pathway cluster_receptors Receptor Targets cluster_signaling Downstream Signaling metho Methotrimeprazine D2 Dopamine D2 Receptor metho->D2 HT2A Serotonin 5-HT2A Receptor metho->HT2A H1 Histamine H1 Receptor metho->H1 alpha1 Alpha-1 Adrenergic Receptor metho->alpha1 M Muscarinic Receptor metho->M AC Adenylyl Cyclase D2->AC Gi coupled PLC Phospholipase C HT2A->PLC Gq coupled alpha1->PLC Gq coupled M->PLC Gq coupled cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca

Caption: Antagonistic effect of Methotrimeprazine on major G-protein coupled receptor signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Methopromazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Methopromazine.

Frequently Asked Questions (FAQs)

1. What are the main challenges associated with the oral bioavailability of this compound?

This compound, a phenothiazine derivative, faces two primary hurdles that can limit its oral bioavailability:

  • First-Pass Metabolism: Like other phenothiazines, this compound is susceptible to extensive metabolism in the liver and gut wall after oral administration. This "first-pass effect" significantly reduces the amount of unchanged drug that reaches systemic circulation. Studies on its isomer, levomepromazine, indicate that metabolism is primarily carried out by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP1A2.[1] This metabolic process can lead to the formation of less active or inactive metabolites, thereby lowering the therapeutic efficacy of the administered dose.

  • Poor Aqueous Solubility: this compound is a lipophilic compound, which can lead to dissolution rate-limited absorption from the gastrointestinal tract. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor solubility can result in incomplete and variable absorption.

2. Is this compound a substrate for P-glycoprotein (P-gp)?

3. What are the potential formulation strategies to enhance the bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism:

  • Lipid-Based Formulations:

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound. SLNs can enhance oral bioavailability by increasing the drug's surface area for dissolution, protecting it from degradation in the GI tract, and potentially facilitating lymphatic uptake, which can bypass the first-pass metabolism in the liver.

    • Nanoemulsions: These are thermodynamically stable, isotropically clear dispersions of oil and water stabilized by a surfactant and co-surfactant. For a lipophilic drug like this compound, an oil-in-water (o/w) nanoemulsion can be a suitable carrier, improving its solubilization and absorption.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, offering controlled release and protection from enzymatic degradation.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.

4. What signaling pathways are modulated by this compound?

This compound, as a dopamine antagonist, primarily affects dopaminergic signaling pathways in the central nervous system. The main pathways include:

  • Mesolimbic Pathway: Blockade of D2 receptors in this pathway is associated with the antipsychotic effects of the drug.

  • Nigrostriatal Pathway: D2 antagonism in this pathway can lead to extrapyramidal side effects.

  • Mesocortical Pathway: Effects in this pathway may be related to the cognitive and negative symptoms of psychosis.

  • Tuberoinfundibular Pathway: D2 blockade here can lead to hyperprolactinemia.

Additionally, studies on related antipsychotics suggest potential modulation of other pathways like the Hippo signaling pathway, which is involved in cell proliferation and apoptosis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound formulations.

Problem Potential Cause(s) Troubleshooting Steps
Low in vitro drug release from SLN formulation 1. High lipid concentration leading to a rigid matrix.2. Drug recrystallization within the lipid core.3. Inefficient surfactant stabilization.1. Optimize the lipid-to-drug ratio. A lower lipid concentration may facilitate faster drug release.2. Use a mixture of lipids to create a less ordered, amorphous lipid core that can better accommodate the drug.3. Screen different surfactants and co-surfactants to ensure adequate stabilization and wetting of the nanoparticles.
High variability in in vivo bioavailability data 1. Inconsistent particle size or PDI of the formulation.2. Food effects influencing GI transit time and absorption.3. Inter-individual differences in metabolic enzyme activity (e.g., CYP3A4).1. Ensure the formulation process is robust and yields a consistent particle size distribution. Use techniques like dynamic light scattering (DLS) for characterization.2. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state) to minimize variability.3. Use a larger sample size in animal studies to account for metabolic variations. Consider phenotyping subjects for CYP3A4 activity if conducting human trials.
Poor physical stability of nanoemulsion (e.g., phase separation, creaming) 1. Inappropriate oil/surfactant/co-surfactant ratio.2. Ostwald ripening leading to droplet growth.3. Temperature fluctuations during storage.1. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion.2. Select an oil phase in which the drug is highly soluble to minimize the concentration gradient between droplets.3. Store the nanoemulsion at a controlled temperature and protect it from light.
Suspected P-gp efflux limiting brain penetration or oral absorption This compound may be a substrate for the P-glycoprotein efflux pump.1. Conduct an in vitro Caco-2 cell permeability assay. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests P-gp mediated efflux.2. Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your experimental model. A significant increase in bioavailability or brain concentration would indicate P-gp involvement.
Unexpected drug-drug interactions affecting bioavailability This compound is metabolized by CYP3A4 and CYP1A2 and is an inhibitor of CYP2D6, CYP1A2, and CYP3A4.[1][2]1. Avoid co-administration with strong inhibitors or inducers of CYP3A4 and CYP1A2, as this can significantly alter this compound's plasma concentrations.2. Be cautious when co-administering drugs that are substrates of CYP2D6, as this compound can inhibit their metabolism, leading to increased plasma levels and potential toxicity of the co-administered drug.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol describes a common method for producing SLNs.

Materials:

  • This compound base

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the emulsion for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or by allowing it to return to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

SLN_Preparation cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_final Final Steps Melt Lipid Melt Lipid Dissolve this compound Dissolve this compound Melt Lipid->Dissolve this compound Add Drug High-Shear Homogenization High-Shear Homogenization Dissolve this compound->High-Shear Homogenization Heat Aqueous Phase Heat Aqueous Phase Dissolve Surfactant Dissolve Surfactant Heat Aqueous Phase->Dissolve Surfactant Add Surfactant Dissolve Surfactant->High-Shear Homogenization High-Pressure Homogenization High-Pressure Homogenization High-Shear Homogenization->High-Pressure Homogenization Pre-emulsion Cooling Cooling High-Pressure Homogenization->Cooling Nanoemulsion SLN Formation SLN Formation Cooling->SLN Formation Characterization Characterization SLN Formation->Characterization

Workflow for preparing this compound-loaded SLNs.
Preparation of this compound-Loaded Nanoemulsion by Spontaneous Emulsification

This protocol outlines a low-energy method for preparing nanoemulsions.

Materials:

  • This compound base

  • Oil phase (e.g., oleic acid, ethyl oleate, Capryol™ 90)

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® P, ethanol)

  • Purified water

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.

  • Construction of Pseudo-ternary Phase Diagram: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the nanoemulsion region. This helps in determining the optimal ratio of the components.

  • Preparation of the Organic Phase: Dissolve the accurately weighed amount of this compound in the pre-mixed system of oil, surfactant, and co-surfactant. Gently stir until the drug is completely dissolved.

  • Formation of Nanoemulsion: Add the aqueous phase (purified water) dropwise to the organic phase under gentle magnetic stirring. The nanoemulsion will form spontaneously.

  • Equilibration: Allow the system to equilibrate for a few hours at room temperature.

  • Characterization: Evaluate the nanoemulsion for droplet size, PDI, zeta potential, drug content, and in vitro drug release.

Nanoemulsion_Preparation Screen Excipients Screen Excipients Phase Diagram Phase Diagram Screen Excipients->Phase Diagram Prepare Organic Phase Prepare Organic Phase Phase Diagram->Prepare Organic Phase Select Ratios Add Aqueous Phase Add Aqueous Phase Prepare Organic Phase->Add Aqueous Phase Drug in Oil/S/CoS Spontaneous Emulsification Spontaneous Emulsification Add Aqueous Phase->Spontaneous Emulsification Equilibration Equilibration Spontaneous Emulsification->Equilibration Characterization Characterization Equilibration->Characterization

Workflow for preparing this compound-loaded nanoemulsion.

Signaling Pathways

Dopaminergic Pathways and this compound Action

This compound's primary mechanism of action involves the antagonism of dopamine D2 receptors within key neuronal pathways in the brain. Understanding these pathways is crucial for comprehending both its therapeutic effects and its side-effect profile.

Dopamine_Pathways cluster_pathways Dopaminergic Pathways This compound This compound Mesolimbic Mesolimbic This compound->Mesolimbic D2 Blockade Mesocortical Mesocortical This compound->Mesocortical D2 Blockade Nigrostriatal Nigrostriatal This compound->Nigrostriatal D2 Blockade Tuberoinfundibular Tuberoinfundibular This compound->Tuberoinfundibular D2 Blockade Therapeutic_Effect Antipsychotic Effect (Reduced Positive Symptoms) Mesolimbic->Therapeutic_Effect Cognitive_Effects Cognitive & Negative Symptom Effects Mesocortical->Cognitive_Effects Side_Effects Extrapyramidal Symptoms (Movement Disorders) Nigrostriatal->Side_Effects Endocrine_Effects Hyperprolactinemia Tuberoinfundibular->Endocrine_Effects

Impact of this compound on major dopamine pathways.

References

Validation & Comparative

A Comparative Guide: Methopromazine vs. Chlorpromazine in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Methopromazine (also known as Levomepromazine) and Chlorpromazine, two phenothiazine antipsychotics, based on available experimental data. The information presented is intended to assist researchers in selecting the appropriate agent for their preclinical and clinical research models.

At a Glance: Key Pharmacological Differences

FeatureThis compound (Levomepromazine)Chlorpromazine
Primary Mechanism Dopamine D2 Receptor AntagonistDopamine D2 Receptor Antagonist
Receptor Binding Profile Broader profile with significant affinity for 5-HT2A, α1-adrenergic, and H1 receptors.[1]Potent D2 antagonist with additional affinity for α1-adrenergic, H1, and muscarinic M1/M2 receptors.
Antipsychotic Efficacy Effective in schizophrenia, with a potential modest advantage in treatment-resistant cases.[1][2]A benchmark antipsychotic for schizophrenia, though some newer agents show greater efficacy.
Sedative Properties PronouncedSignificant
Extrapyramidal Side Effects (EPS) ModerateModerate to High
Anticholinergic Effects ModerateSignificant
Analgesic Properties YesNo

In-Depth Analysis

Mechanism of Action and Receptor Binding Profiles

Both this compound and Chlorpromazine exert their primary antipsychotic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. However, their broader receptor binding profiles contribute to their distinct therapeutic and side-effect profiles.

This compound exhibits a more complex pharmacology with a notably greater binding affinity for serotonin 5-HT2A and alpha-1 adrenergic receptors compared to Chlorpromazine.[1] This enhanced serotonergic and adrenergic blockade is thought to contribute to its potential efficacy in treatment-resistant schizophrenia and its pronounced sedative and hypotensive effects.[1]

Chlorpromazine, while a potent D2 antagonist, also displays significant affinity for alpha-1 adrenergic, histamine H1, and muscarinic M1 and M2 receptors. Its activity at these additional receptors is responsible for its sedative, hypotensive, and anticholinergic side effects.

Signaling Pathway of Phenothiazine Antipsychotics

This compound This compound (Levomepromazine) D2_receptor Dopamine D2 Receptor This compound->D2_receptor Antagonism A_receptor α1-Adrenergic Receptor This compound->A_receptor Strong Antagonism H1_receptor Histamine H1 Receptor This compound->H1_receptor Antagonism S_receptor Serotonin 5-HT2A Receptor This compound->S_receptor Strong Antagonism Chlorpromazine Chlorpromazine Chlorpromazine->D2_receptor Antagonism Chlorpromazine->A_receptor Antagonism Chlorpromazine->H1_receptor Antagonism M_receptor Muscarinic M1/M2 Receptor Chlorpromazine->M_receptor Antagonism Antipsychotic_effects Antipsychotic Effects D2_receptor->Antipsychotic_effects Side_effects Side Effects (Sedation, Hypotension, Anticholinergic, EPS) A_receptor->Side_effects H1_receptor->Side_effects M_receptor->Side_effects S_receptor->Antipsychotic_effects S_receptor->Side_effects

Receptor binding profiles of this compound and Chlorpromazine.

Comparative Efficacy in Research Models

Direct head-to-head preclinical studies comparing the efficacy of this compound and Chlorpromazine are limited. However, clinical research in treatment-resistant schizophrenia provides valuable insights. A double-blind, randomized trial comparing Levomepromazine (this compound) with Chlorpromazine found that both drugs improved symptoms.[2][3] A longitudinal analysis of the data suggested a modest advantage for Levomepromazine over Chlorpromazine.[2] In this study, 10 out of 19 patients responded to Levomepromazine, while 8 out of 19 responded to Chlorpromazine.[2]

Comparative Side-Effect Profiles in Research Models

Extrapyramidal Symptoms (EPS) and Catalepsy

Both this compound and Chlorpromazine are associated with a risk of extrapyramidal side effects due to their antagonism of D2 receptors in the nigrostriatal pathway. The aforementioned comparative clinical trial in treatment-resistant schizophrenia reported that akathisia scores were significantly lower in the Levomepromazine group compared to the Chlorpromazine group.[3][4]

Sedation and Hypotension

The potent alpha-1 adrenergic and histamine H1 receptor blockade by both drugs contributes to significant sedative and hypotensive effects. This compound is often described as having more pronounced sedative properties.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Chlorpromazine for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell lines expressing the receptor of interest (e.g., CHO-K1 cells for human D2 receptors) or rodent brain tissue homogenates are used.

  • Radioligand Binding: A specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or Chlorpromazine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for In Vitro Receptor Binding Assay

start Start: Receptor-expressing cell membranes radioligand Add Radioligand and varying concentrations of This compound/Chlorpromazine start->radioligand incubation Incubate to reach binding equilibrium radioligand->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration quantification Quantify radioactivity on filters filtration->quantification analysis Calculate IC50 and Ki values quantification->analysis end End: Determine receptor binding affinities analysis->end

Workflow for determining receptor binding affinities.

Conclusion

This compound and Chlorpromazine are both effective D2 receptor antagonists with antipsychotic properties. This compound's broader receptor profile, particularly its potent 5-HT2A and alpha-1 adrenergic antagonism, may offer a therapeutic advantage in certain patient populations, such as those with treatment-resistant schizophrenia. However, this also contributes to its pronounced sedative and hypotensive effects. The choice between these two agents in a research setting will depend on the specific aims of the study, with careful consideration of their differing efficacy and side-effect profiles. Further direct comparative preclinical studies are warranted to fully elucidate their distinct pharmacological properties.

References

Comparative Analysis of Methopromazine and Other Phenothiazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the in vitro and in vivo pharmacological profiles of Methopromazine, Chlorpromazine, Fluphenazine, and Thioridazine, providing researchers, scientists, and drug development professionals with a detailed comparative analysis to inform future research and development in antipsychotic therapies.

This guide offers a detailed comparison of four phenothiazine antipsychotics: this compound, Chlorpromazine, Fluphenazine, and Thioridazine. The analysis is grounded in their mechanisms of action, receptor binding affinities, and in vivo potencies, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Mechanism of Action and Receptor Binding Profiles

Phenothiazine antipsychotics primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This action is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Additionally, many of these compounds interact with other neurotransmitter systems, including serotonin (5-HT), which can influence their side effect profiles and efficacy against negative and cognitive symptoms.[3][4][5]

The affinity of these drugs for dopamine D2 and serotonin 5-HT2A receptors is a critical determinant of their pharmacological profile. A higher affinity for D2 receptors is generally correlated with antipsychotic potency, while the ratio of 5-HT2A to D2 receptor affinity is often considered an indicator of "atypicality," which can be associated with a lower risk of extrapyramidal side effects.[6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

DrugDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
This compound Data not availableData not available
Chlorpromazine 9.77.0
Fluphenazine 0.41.9[6]
Thioridazine 15.219.0

Note: Lower Ki values indicate higher binding affinity. Data for this compound was not available in the reviewed literature.

In Vivo Potency and Efficacy

The antipsychotic potential and propensity to induce side effects of phenothiazines are often evaluated in preclinical animal models. Key assays include the amphetamine-induced stereotypy model, which assesses the ability of a drug to block dopamine-mediated behaviors, and the catalepsy test, which is predictive of extrapyramidal side effects in humans.[7][8]

Table 2: Comparative In Vivo Potency (ED50, mg/kg) of Selected Phenothiazines

DrugAmphetamine-Induced Stereotypy (ED50, mg/kg)Catalepsy Test (ED50, mg/kg)
This compound Data not availableData not available
Chlorpromazine Data not availableData not available
Fluphenazine Data not availableData not available
Thioridazine Data not availableData not available

Note: ED50 is the dose required to produce a 50% effect. Data for a direct comparison of these four phenothiazines in these specific assays was not available in the reviewed literature.

Experimental Protocols

In Vitro: Competitive Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines the methodology for determining the binding affinity (Ki) of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

Objective: To quantify the affinity of this compound and other phenothiazines for D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligand: [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors.

  • Non-specific binding control: Haloperidol for D2 receptors, Mianserin for 5-HT2A receptors.

  • Test compounds: this compound, Chlorpromazine, Fluphenazine, Thioridazine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.

  • Incubation: In each well of the microplate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of the respective non-labeled antagonist is added.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Amphetamine-Induced Stereotypy in Rats

This protocol describes a behavioral assay to assess the antipsychotic potential of the test compounds by measuring their ability to antagonize amphetamine-induced stereotyped behaviors.

Objective: To evaluate the in vivo potency of this compound and other phenothiazines in a model of psychosis.

Materials:

  • Male Wistar rats (200-250 g).

  • d-Amphetamine sulfate.

  • Test compounds: this compound, Chlorpromazine, Fluphenazine, Thioridazine.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Observation cages.

Procedure:

  • Acclimatization: Acclimatize the rats to the observation cages for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses.

  • Amphetamine Challenge: After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, i.p.) to induce stereotyped behaviors.

  • Behavioral Observation: Observe the rats for a set period (e.g., 60-120 minutes) after the amphetamine injection. Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and head weaving) at regular intervals using a standardized rating scale.

  • Data Analysis: For each dose of the test compound, calculate the mean stereotypy score. Determine the ED50 value (the dose that reduces the amphetamine-induced stereotypy score by 50%) using regression analysis.

In Vivo: Catalepsy Test in Rats

This protocol outlines a method to assess the potential of the test compounds to induce extrapyramidal side effects by measuring the induction of catalepsy.

Objective: To determine the propensity of this compound and other phenothiazines to cause motor side effects.

Materials:

  • Male Wistar rats (200-250 g).

  • Test compounds: this compound, Chlorpromazine, Fluphenazine, Thioridazine.

  • Vehicle.

  • A horizontal bar raised approximately 9 cm from the surface.

Procedure:

  • Drug Administration: Administer the test compound or vehicle (i.p.) at various doses.

  • Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Measurement: Measure the time (in seconds) the rat maintains this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: For each dose and time point, calculate the mean duration of catalepsy. Determine the ED50 value (the dose that induces catalepsy for a predefined duration in 50% of the animals) for each compound.

Visualizing Key Pathways and Workflows

Signaling Pathways

The therapeutic and adverse effects of phenothiazines are mediated through their interaction with dopamine and serotonin signaling pathways.

Dopamine_Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine D2R Dopamine D2 Receptor Dopamine_vesicle->D2R Release Serotonin_vesicle Serotonin S5HT2A Serotonin 5-HT2A Receptor Serotonin_vesicle->S5HT2A Release G_protein_D2 Gi/o Protein D2R->G_protein_D2 Activates G_protein_5HT2A Gq/11 Protein S5HT2A->G_protein_5HT2A Activates AC Adenylyl Cyclase G_protein_D2->AC Inhibits PLC Phospholipase C G_protein_5HT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Neuronal_Response_D2 Altered Neuronal Excitability (Antipsychotic Effect) PKA->Neuronal_Response_D2 Neuronal_Response_5HT2A Modulation of Dopamine Release (Reduced Side Effects) Ca_PKC->Neuronal_Response_5HT2A Phenothiazines Phenothiazines Phenothiazines->D2R Antagonize Phenothiazines->S5HT2A Antagonize

Caption: Dopamine and Serotonin signaling pathways and points of phenothiazine intervention.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of antipsychotic drugs.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Comparative Analysis Receptor_Binding Receptor Binding Assays (D2, 5-HT2A) Determine_Ki Determine Ki values Receptor_Binding->Determine_Ki Compare_Ki Compare Receptor Affinities Determine_Ki->Compare_Ki Amphetamine_Stereotypy Amphetamine-Induced Stereotypy Determine_ED50_Stereotypy Determine ED50 for Antipsychotic Effect Amphetamine_Stereotypy->Determine_ED50_Stereotypy Catalepsy_Test Catalepsy Test Determine_ED50_Catalepsy Determine ED50 for Motor Side Effects Catalepsy_Test->Determine_ED50_Catalepsy Compare_ED50 Compare In Vivo Potencies Determine_ED50_Stereotypy->Compare_ED50 Determine_ED50_Catalepsy->Compare_ED50 Final_Report Generate Comparison Guide Compare_Ki->Final_Report Therapeutic_Index Calculate Therapeutic Index (Catalepsy ED50 / Stereotypy ED50) Compare_ED50->Therapeutic_Index Therapeutic_Index->Final_Report

Caption: Experimental workflow for the comparative analysis of phenothiazines.

Discussion and Conclusion

This guide provides a framework for the comparative analysis of this compound and other phenothiazines. While a complete quantitative comparison is hampered by the lack of available data for this compound and a consolidated dataset for the other compounds, the provided experimental protocols and conceptual frameworks offer a robust starting point for researchers.

The data for Chlorpromazine, Fluphenazine, and Thioridazine highlight the variations in receptor affinities within the phenothiazine class. Fluphenazine, with its high affinity for the D2 receptor, is a potent antipsychotic. The relative affinities for D2 and 5-HT2A receptors for these drugs likely contribute to their differing clinical profiles, including their propensity to cause extrapyramidal symptoms.

Future research should focus on generating comprehensive in vitro and in vivo data for this compound to allow for a direct and quantitative comparison with other phenothiazines. Such studies will be invaluable in understanding its therapeutic potential and side effect profile, and in guiding the development of novel antipsychotic agents with improved efficacy and safety.

References

Validating the Therapeutic Potential of Methopromazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Methopromazine (also known as Levomepromazine or Methotrimeprazine), a phenothiazine antipsychotic, with other commonly used antipsychotic agents. It is intended for researchers, scientists, and drug development professionals to objectively evaluate its therapeutic potential based on available experimental data.

Mechanism of Action: A Multi-Receptor Antagonist

This compound exerts its therapeutic effects through the antagonism of several key neurotransmitter receptors in the central nervous system. Its antipsychotic action is primarily attributed to the blockade of dopamine D2 receptors.[1] However, its broad pharmacological profile, which includes potent antagonism at serotonin (5-HT2), alpha-adrenergic (α1 and α2), histamine (H1), and muscarinic acetylcholine receptors, contributes to both its therapeutic efficacy and its side effect profile.[2] This multi-receptor interaction is a hallmark of many first-generation antipsychotics.

Below is a diagram illustrating the primary signaling pathways modulated by this compound.

Dopamine_release Dopamine D2 D2 Receptor Dopamine_release->D2 Serotonin_release Serotonin HT2A 5-HT2A Receptor Serotonin_release->HT2A Histamine_release Histamine H1 H1 Receptor Histamine_release->H1 Acetylcholine_release Acetylcholine M1 M1 Receptor Acetylcholine_release->M1 Norepinephrine_release Norepinephrine Alpha1 α1-Adrenergic Receptor Norepinephrine_release->Alpha1 This compound This compound This compound->D2 This compound->HT2A This compound->H1 This compound->M1 This compound->Alpha1

Caption: this compound's antagonism of key neurotransmitter receptors.

Comparative Receptor Binding Affinity

The therapeutic efficacy and side-effect profile of antipsychotic drugs are closely linked to their binding affinities for various receptors. A lower inhibition constant (Ki) indicates a higher binding affinity. The following table summarizes the available receptor binding affinity data for this compound and compares it with the first-generation antipsychotic Chlorpromazine and the second-generation antipsychotic Olanzapine.

ReceptorThis compound (Levomepromazine) Ki (nM)Chlorpromazine Ki (nM)Olanzapine Ki (nM)
Dopamine D2-1.3 - 2.71.1 - 31
Serotonin 5-HT2A-1.6 - 3.24
Histamine H1-3.8 - 4.57
Muscarinic M1-13 - 2419 - 27
Adrenergic α1-2.1 - 4.119 - 57

Comparative Clinical Efficacy and Safety

A naturalistic comparison study evaluated the efficacy and safety of intramuscular (IM) this compound (Levomepromazine) versus IM Olanzapine for the treatment of agitation in elderly patients with schizophrenia. The key findings are summarized in the tables below.

Efficacy Outcomes (Mean Change from Baseline)

Outcome MeasureIM this compoundIM Olanzapine
PANSS-EC Total Score-10.1-9.8
ACES Score-0.9-1.0

PANSS-EC: Positive and Negative Syndrome Scale-Excited Component; ACES: Agitation Calmness Evaluation Scale. Lower scores indicate improvement.

Safety and Tolerability Outcomes (Mean Change from Baseline)

Outcome MeasureIM this compoundIM Olanzapine
AIMS Total Score0.10.0
BARS Global Clinical Assessment Score-0.1-0.4
DIEPSS Total Score0.2-0.3
Blood Glucose (mg/dL)1.8-1.7

AIMS: Abnormal Involuntary Movement Scale; BARS: Barnes Akathisia Rating Scale; DIEPSS: Drug-Induced Extrapyramidal Symptoms Scale. For AIMS, BARS, and DIEPSS, a lower score or a negative change indicates improvement in side effects.

The study concluded that while both treatments were effective in reducing agitation, IM Olanzapine demonstrated a superior safety profile with fewer extrapyramidal symptoms.

Experimental Protocols

The following sections detail the general methodologies for key experiments cited in the evaluation of antipsychotic drug performance.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a drug to a specific receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Cell membranes expressing the target receptor D Incubate membranes, radioligand, and varying concentrations of test compound A->D B Radiolabeled ligand (e.g., [3H]spiperone for D2) B->D C Test compound (this compound) C->D E Separate bound from free radioligand via filtration D->E F Quantify radioactivity of bound ligand E->F G Calculate Ki value from competition binding curve F->G

Caption: Workflow for a radioligand receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A) are prepared from cell cultures or tissue homogenates.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Functional Cell-Based Assays (e.g., Calcium Flux Assay for 5-HT2A Receptor)

Functional assays measure the biological response of a cell upon receptor activation or inhibition by a drug. For Gq-coupled receptors like the 5-HT2A receptor, changes in intracellular calcium levels are a common readout.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Culture cells expressing the 5-HT2A receptor B Load cells with a calcium-sensitive fluorescent dye A->B C Add test compound (antagonist) followed by a known agonist (e.g., serotonin) B->C D Measure changes in fluorescence intensity over time C->D E Determine the inhibitory effect of the test compound on agonist-induced calcium release (IC50) D->E

Caption: Workflow for a calcium flux functional assay.

Methodology:

  • Cell Culture and Dye Loading: Cells engineered to express the 5-HT2A receptor are cultured and then loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration.[3][4]

  • Compound Addition: The cells are first incubated with the test compound (this compound) at various concentrations to assess its antagonist activity.

  • Agonist Stimulation: A known 5-HT2A receptor agonist (e.g., serotonin) is then added to the cells to stimulate receptor activation and subsequent release of intracellular calcium.[3]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[3][4]

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined to represent its functional potency as an antagonist.

Conclusion

This compound is a first-generation antipsychotic with a broad receptor antagonism profile. While it demonstrates efficacy in managing psychosis and agitation, its therapeutic use is accompanied by a significant side-effect burden, particularly extrapyramidal symptoms, which may be greater than that of second-generation antipsychotics like Olanzapine. The available receptor binding data, although not fully comprehensive for this compound, suggests a potent blockade of dopamine, serotonin, and adrenergic receptors, which underlies both its therapeutic effects and adverse reactions. Further research with direct, head-to-head comparative studies using standardized experimental protocols is warranted to more definitively establish the therapeutic potential of this compound in the current landscape of antipsychotic treatments.

References

Cross-Validation of Methotrimeprazine's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of Methotrimeprazine (also known as Levomepromazine), a phenothiazine antipsychotic with notable sedative, analgesic, and antiemetic properties. By summarizing quantitative data from various studies, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective comparison of its performance and mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data on Methotrimeprazine's efficacy and adverse effects from both clinical and preclinical studies.

Table 1: Clinical Efficacy of Methotrimeprazine for Cancer-Related Nausea

This table presents data from a randomized, double-blind controlled trial comparing oral Methotrimeprazine to Haloperidol in palliative care patients with cancer-related nausea.[1][2][3]

Outcome Measure (at 72 hours)Methotrimeprazine (6.25 mg, 1-2 times/day)Haloperidol (1.5 mg, 1-2 times/day)Statistical Significance
Response Rate (Intention-to-Treat) 63% (36/57 patients)75% (44/59 patients)No significant difference
Complete Response Rate (Intention-to-Treat) 51%56%No significant difference
Response Rate (Per-Protocol) 74% (36/49 patients)85% (44/52 patients)No significant difference
Complete Response Rate (Per-Protocol) 59%64%No significant difference

Response was defined as at least a two-point reduction in the average nausea score from baseline on an 11-point numeric rating scale (NRS). Complete response required a final score of less than 3/10.[3]

Table 2: Preclinical Analgesic Effects of Methotrimeprazine in a Rat Model

This table summarizes the dose-dependent analgesic effects of Methotrimeprazine in the formalin test in rats, a model of tonic pain.

Methotrimeprazine Dose (mg/kg)Effect on Formalin Response (Phase 2)Correlation with Sedation
2.5No significant decreaseSedative effects observed
5.0Significant decreaseNo significant correlation
10.0Significant decreaseNo significant correlation
Table 3: Common Adverse Effects of Methotrimeprazine in Clinical Use

This table outlines the common side effects associated with Methotrimeprazine, with a note on observations from comparative trials.

Adverse EffectFrequency/SeverityComparative Note
Sedation/Drowsiness Pronounced and commonA trend towards greater sedation was observed with Methotrimeprazine compared to Haloperidol in a nausea trial.[1][2][3]
Orthostatic Hypotension Common, requires monitoring-
Anticholinergic Effects (e.g., dry mouth, urinary retention)Moderate-
Extrapyramidal Symptoms Moderate-

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Randomized Clinical Trial for Nausea in Palliative Care
  • Objective: To compare the efficacy of Methotrimeprazine versus Haloperidol for the control of cancer-related nausea.[1][2][3]

  • Study Design: A double-blind, randomized, controlled trial conducted at 11 palliative care sites.[2]

  • Participants: Adult patients with cancer and an average nausea score of ≥3/10 on a numeric rating scale.

  • Intervention: Patients were randomized to receive either encapsulated Methotrimeprazine (6.25 mg) or Haloperidol (1.5 mg), administered once or twice daily for 72 hours.[1][2]

  • Outcome Measures:

    • Primary: A response at 72 hours, defined as a reduction of at least two points in the average nausea score from baseline.[3]

    • Secondary: Complete response (final nausea score <3/10), episodes of vomiting, use of rescue antiemetics, and adverse events.[2][3]

  • Assessment Tools: Nausea severity was assessed daily using an 11-point Numeric Rating Scale (NRS).

Preclinical Formalin Test for Analgesia
  • Objective: To assess the analgesic properties of Methotrimeprazine in a rodent model of persistent pain.

  • Model: Male Sprague-Dawley rats.

  • Procedure:

    • A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

    • The animal's nociceptive behavior (time spent licking the injected paw) is observed and recorded.

    • The test is divided into two phases: Phase 1 (0-10 minutes post-injection) representing acute nociception, and Phase 2 (10-50 minutes post-injection) representing inflammatory pain.

    • Different doses of Methotrimeprazine are administered prior to the formalin injection to assess their effect on the pain response.

  • Concomitant Assessment: Sedative effects are concurrently measured using a line-crossing test to distinguish analgesia from general sedation.

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity of a drug (like Methotrimeprazine) to specific neurotransmitter receptors.

  • Principle: This assay measures the direct interaction of a radioactively labeled ligand with its receptor. The test compound's ability to displace the radioligand from the receptor is quantified to determine its binding affinity (Ki value).

  • General Protocol:

    • Receptor Preparation: Membranes from cells or tissues expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors) are prepared.

    • Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (Methotrimeprazine).

    • Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to determine the Ki (inhibition constant).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Methotrimeprazine and a typical experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces Response Cellular Response (e.g., reduced excitability) cAMP->Response Methotrimeprazine Methotrimeprazine Methotrimeprazine->D2R Antagonist (blocks binding)

Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by Methotrimeprazine.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A binds PLC Phospholipase C HTR2A->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Response Cellular Response (e.g., neuronal excitation) IP3_DAG->Response Methotrimeprazine Methotrimeprazine Methotrimeprazine->HTR2A Antagonist (blocks binding)

Caption: Serotonin 5-HT2A Receptor Signaling Pathway Antagonism by Methotrimeprazine.

start Start: Acclimatize Rats drug_admin Administer Vehicle or Methotrimeprazine (i.p.) start->drug_admin formalin_inj Inject Formalin into Hind Paw drug_admin->formalin_inj phase1 Phase 1 Observation (0-10 min) Record Licking Time formalin_inj->phase1 phase2 Phase 2 Observation (10-50 min) Record Licking Time phase1->phase2 data_analysis Data Analysis: Compare Licking Time Between Groups phase2->data_analysis end End: Determine Analgesic Effect data_analysis->end

Caption: Workflow for the Preclinical Formalin Test of Analgesia.

References

A Comparative Efficacy Analysis: Methopromazine Versus Newer Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the first-generation antipsychotic, Methopromazine, and newer-generation antipsychotics. The following sections detail their mechanisms of action, comparative clinical efficacy based on large-scale trials, and receptor binding profiles, supported by experimental data and protocols.

Comparative Clinical Efficacy

The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE), funded by the National Institute of Mental Health, represents one of the most comprehensive independent studies comparing the effectiveness of first-generation and newer antipsychotics in a real-world setting. In this trial, the phenothiazine perphenazine was used as a representative first-generation agent and can be considered a suitable proxy for this compound due to their similar pharmacological class. The primary measure of effectiveness was the rate of treatment discontinuation for any reason.

Drug ClassDrugTime to Discontinuation (All Causes)Discontinuation due to Intolerable Side EffectsDiscontinuation due to Lack of Efficacy
First-Generation PerphenazineLowerHigher (primarily extrapyramidal symptoms)Similar to most SGAs
Second-Generation OlanzapineHighestLowerLower
Second-Generation RisperidoneIntermediateIntermediateIntermediate
Second-Generation QuetiapineLowerLowerHigher
Second-Generation ZiprasidoneLowerLowerHigher

Data synthesized from the findings of the CATIE study.[1][2]

The results of the CATIE study indicated that the second-generation antipsychotic olanzapine had a longer time to all-cause discontinuation compared to the other studied drugs, suggesting better overall effectiveness in this trial.[1] However, no other newer antipsychotic studied (risperidone, quetiapine, and ziprasidone) demonstrated superior effectiveness compared to the first-generation antipsychotic perphenazine on the primary outcome measures.[2] Notably, more patients discontinued perphenazine due to extrapyramidal side effects compared to the newer agents (8% vs. 2% to 4%).[2]

Receptor Binding Profiles

The pharmacological effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for this compound (also known as Methotrimeprazine) and a selection of newer antipsychotics. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Methotrimeprazine)OlanzapineRisperidoneQuetiapineAripiprazole
Dopamine D₂ ~1.0 - 3.01.1 - 311.4 - 6.1160 - 5560.34 - 2.8
Serotonin 5-HT₂ₐ ~1.0 - 5.01.6 - 150.12 - 0.534 - 2943.4 - 15
Histamine H₁ ~1.0 - 100.2 - 710 - 427 - 1119 - 61
Muscarinic M₁ ~10 - 1001.9 - 100300 - 1000>1000>1000
Adrenergic α₁ ~1.0 - 1019 - 570.8 - 47 - 1910 - 57

Ki values are compiled from various sources and represent a range of reported values. The exact values can vary depending on the experimental conditions.

Signaling Pathways

The primary therapeutic action of antipsychotics is mediated through their interaction with dopamine and serotonin receptors in the brain. The following diagrams illustrate the general signaling pathways affected by these drugs.

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotics Dopamine Dopamine D2_Receptor D₂ Receptor Dopamine->D2_Receptor Activates AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Effector Cellular Response (Reduced Psychosis) PKA->Effector This compound This compound (Antagonist) This compound->D2_Receptor Blocks Newer_Antipsychotics Newer Antipsychotics (Antagonist/Partial Agonist) Newer_Antipsychotics->D2_Receptor Modulates

Dopamine D₂ Receptor Signaling Pathway

This compound, as a typical first-generation antipsychotic, primarily acts as a potent antagonist at the D₂ receptor, effectively blocking dopamine transmission. This action is thought to be responsible for its antipsychotic effects on positive symptoms. Newer antipsychotics also interact with the D₂ receptor, but often with lower affinity or as partial agonists (e.g., aripiprazole), which may contribute to their different side-effect profiles.

S2A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotics Serotonin Serotonin S2A_Receptor 5-HT₂ₐ Receptor Serotonin->S2A_Receptor Activates PLC Phospholipase C S2A_Receptor->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Effector Cellular Response (Modulation of Dopamine Release) Ca_PKC->Effector Newer_Antipsychotics Newer Antipsychotics (Antagonist) Newer_Antipsychotics->S2A_Receptor Blocks CATIE_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization and Treatment cluster_followup Follow-up and Outcome Screening Screening of Patients with Chronic Schizophrenia Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (PANSS, AIMS, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization (Double-Blind) Baseline_Assessment->Randomization Perphenazine Perphenazine Randomization->Perphenazine Olanzapine Olanzapine Randomization->Olanzapine Quetiapine Quetiapine Randomization->Quetiapine Risperidone Risperidone Randomization->Risperidone Ziprasidone Ziprasidone Randomization->Ziprasidone Follow_up 18-Month Follow-up with Regular Assessments Perphenazine->Follow_up Olanzapine->Follow_up Quetiapine->Follow_up Risperidone->Follow_up Ziprasidone->Follow_up Outcome Primary Outcome: Time to Treatment Discontinuation Follow_up->Outcome Binding_Assay_Workflow Start Start Preparation Prepare Receptor Membranes, Radioligand, and Test Compound Dilutions Start->Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Preparation->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: Calculate IC₅₀ and Ki Counting->Analysis End End Analysis->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Introduction

Comparative Efficacy and Safety

A pivotal double-blind, parallel-group study provides the most direct comparison between levomepromazine (LMP) and chlorpromazine (CPZ) in the management of treatment-resistant schizophrenia.[2][3] Both medications demonstrated an improvement in TRS from baseline.[2][3] While there was no significant difference in the primary endpoint, a longitudinal analysis suggested a modest advantage for levomepromazine over chlorpromazine based on the Brief Psychiatric Rating Scale (BPRS) total score.[2][3]

Quantitative Data Summary
Outcome MeasureLevomepromazine (LMP)Chlorpromazine (CPZ)p-valueCitation
Participants (n) 1919N/A[2][3]
Responders (≥25% reduction in BPRS) 10 of 19 (52.6%)8 of 19 (42.1%)Not Statistically Significant[2]
Mean Dose in Responders (mg/day) 710 (SD 265)722 (SD 272)Not Statistically Significant[2][3]
Early Study Withdrawal 2 of 195 of 19Not Statistically Significant[2]
Akathisia at Week 30 (score ≥ 2) 1 of 199 of 190.010[2]
Improvement from Baseline (BPRS Total) SignificantSignificant0.007 (LMP), 0.030 (CPZ)[2][3]
Longitudinal BPRS Total Score Favored LMP0.006[2][3]

Receptor Binding Affinity

The antipsychotic effects of phenothiazines are primarily attributed to their antagonism of dopamine receptors. The binding affinities (Ki, nM) for various dopamine receptor subtypes reveal nuances in their pharmacological profiles.

Receptor SubtypeLevomepromazine (Ki, nM)Chlorpromazine (Ki, nM)Citation
Dopamine D1 54.3~34.6 (comparable to LMP)[4]
Dopamine D2L 8.6Not specified[4]
Dopamine D2S 4.3Not specified[4]
Dopamine D3 8.3Not specified[4]
Dopamine D4.2 7.9Not specified[4]

Levomepromazine demonstrates a high affinity for D2-like receptor subtypes.[4] Both levomepromazine and chlorpromazine have comparable affinities for the D1 receptor.[4] In addition to dopamine receptors, both drugs also exhibit activity at adrenergic, cholinergic, histaminic, and serotonergic receptors, contributing to their side-effect profiles.[1] Levomepromazine shows a significantly greater binding affinity for alpha-1 adrenergic and serotonin-2 (5-HT2A) receptors compared to chlorpromazine.[1]

Experimental Protocols

The primary clinical data presented is from a 30-week, double-blind, randomized trial comparing levomepromazine with chlorpromazine in patients with treatment-resistant schizophrenia.[2][3]

Study Population:

  • Patients diagnosed with treatment-resistant schizophrenia.

  • N = 38 (19 per treatment arm).[2]

Study Design:

  • Phase I (Weeks 0-6): Baseline assessment.

  • Phase II (Weeks 7-9): Open-label transition to haloperidol (30 mg/d) and benztropine (4 mg/d).

  • Phase III (Weeks 10-15): Continued open-label treatment with haloperidol (40-60 mg/d) and benztropine (4-6 mg/d).

  • Phase IV (Weeks 16-20): Randomized, double-blind transition to either levomepromazine or chlorpromazine (500 mg/d).

  • Phase V (Weeks 21-28): Dose optimization of levomepromazine or chlorpromazine (600-1000 mg/d).

  • Phase VI (Weeks 29-30): Maintenance on the optimized dose.[2][3]

Outcome Measures:

  • Primary: A reduction of 25% or more in the total Brief Psychiatric Rating Scale (BPRS) score.

  • Secondary: Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression (CGI), Nurses' Observation Scale for Inpatient Evaluation (NOSIE), and assessment of side effects, including akathisia.[2]

Visualizations

Signaling Pathway Diagram

Phenothiazine Antagonism of Dopamine D2 Receptor Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Pharmacological Intervention Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Response Reduced Neuronal Excitation cAMP->Response Phenothiazine Chlorpromazine/ Levomepromazine Phenothiazine->D2R Blocks

Caption: Antagonistic action of phenothiazines on the dopamine D2 receptor signaling pathway.

Experimental Workflow Diagram

Clinical Trial Workflow: LMP vs. CPZ in TRS Start Patient Recruitment (TRS, n=38) Phase1 Phase I: Baseline (Weeks 0-6) Start->Phase1 Phase2_3 Phase II-III: HAL Washout (Weeks 7-15) Phase1->Phase2_3 Randomization Randomization Phase2_3->Randomization Arm_LMP Levomepromazine Arm (n=19) Randomization->Arm_LMP Arm_CPZ Chlorpromazine Arm (n=19) Randomization->Arm_CPZ Phase4 Phase IV: Transition (Weeks 16-20) Arm_LMP->Phase4 Arm_CPZ->Phase4 Phase5 Phase V: Titration (Weeks 21-28) Phase4->Phase5 Phase6 Phase VI: Maintenance (Weeks 29-30) Phase5->Phase6 Endpoint End-of-Study Assessment (BPRS, PANSS, etc.) Phase6->Endpoint

Caption: Workflow of the double-blind, randomized trial comparing levomepromazine and chlorpromazine.

References

Replicating Key Findings on Methopromazine's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methopromazine's pharmacological activity with other key antipsychotic agents. It is designed to assist researchers in replicating and expanding upon pivotal findings in the field. The information is presented to facilitate a clear understanding of this compound's profile and its standing relative to alternative compounds.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and several other antipsychotic drugs for key neurotransmitter receptors implicated in the therapeutic effects and side effects of these agents. A lower Ki value indicates a higher binding affinity.

DrugDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine H1 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
This compound (Methotrimeprazine) Data not availableData not availableData not availableData not available
Haloperidol0.13 - 1.52.6 - 2018 - 8000.42 - 19
Chlorpromazine1.0 - 2.53.0 - 143.0 - 102.0 - 20
Olanzapine1.1 - 314719[1][2]
Clozapine1605.41.11.6[3]
Risperidone3.1 - 5.90.16 - 0.52.0 - 200.8 - 2.0
Quetiapine29 - 7428117
Aripiprazole0.34 - 2.63.4 - 156157
Ziprasidone4.80.44711
Amisulpride2.8 - 3.2>10,000>10,000>10,000

Signaling Pathways and Experimental Workflow

To elucidate the functional consequences of receptor binding, specific experimental protocols are employed. Below are diagrams illustrating a typical experimental workflow for characterizing antipsychotic drug activity and the primary signaling pathway associated with Dopamine D2 receptor antagonism.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation receptor_binding Receptor Binding Assays (Determine Ki) functional_assays Functional Assays (Determine EC50/IC50) receptor_binding->functional_assays animal_models Animal Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) functional_assays->animal_models receptor_occupancy PET/SPECT Imaging (In vivo receptor occupancy) animal_models->receptor_occupancy drug_candidate Antipsychotic Drug Candidate (e.g., this compound) drug_candidate->receptor_binding

Experimental workflow for antipsychotic drug characterization.

This compound, like other typical antipsychotics, is known to be an antagonist at the dopamine D2 receptor.[4] This action is believed to be central to its antipsychotic effects. The binding of this compound to other receptors, such as serotonin, histamine, and adrenergic receptors, contributes to its broader pharmacological profile, including sedative properties.

d2_signaling_pathway cluster_extracellular cluster_membrane cluster_intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Altered Gene Expression, etc.) PKA->Response Phosphorylates targets leading to

Simplified Dopamine D2 receptor signaling pathway antagonism.

Experimental Protocols

To ensure the replicability of the findings presented, the following are detailed methodologies for key in vitro experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Source: Recombinant cell lines expressing the target receptor (e.g., HEK293 or CHO cells) or rodent brain tissue known to be rich in the target receptor (e.g., striatum for D2 receptors).

    • Homogenize cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • For Dopamine D2 Receptors:

      • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

      • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., Haloperidol or Sulpiride).

    • For Serotonin 5-HT2A Receptors:

      • Radioligand: [3H]-Ketanserin or [3H]-MDL 100,907.

      • Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., Mianserin or Ritanserin).

    • For Histamine H1 Receptors:

      • Radioligand: [3H]-Pyrilamine.

      • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., Diphenhydramine or Mepyramine).

    • For Alpha-1 Adrenergic Receptors:

      • Radioligand: [3H]-Prazosin.

      • Non-specific binding control: A high concentration of a known alpha-1 antagonist (e.g., Phentolamine).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptors)

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound at a Gq-coupled receptor like the 5-HT2A receptor.

General Protocol:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells to allow for de-esterification of the dye.

  • Compound Addition and Signal Detection:

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound (e.g., this compound).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate the assay by adding a known agonist of the 5-HT2A receptor (e.g., serotonin or a selective agonist) at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • For antagonists, plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This guide provides a framework for the comparative analysis of this compound's activity. While qualitative data positions this compound as a typical antipsychotic with a broad receptor-binding profile, further quantitative studies are necessary to precisely delineate its affinity and potency at various receptors in direct comparison to other established antipsychotic agents. The provided experimental protocols offer a foundation for conducting such investigations, enabling a more comprehensive understanding of this compound's pharmacological signature.

References

Comparative Analysis of Methotrimeprazine in Antipsychotic Research

Author: BenchChem Technical Support Team. Date: November 2025

A review of available data on the efficacy, safety, and mechanisms of action of Methotrimeprazine compared to other antipsychotic agents.

This guide provides a comprehensive comparison of Methotrimeprazine, a phenothiazine antipsychotic, with other commonly used antipsychotic drugs. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at its performance based on available experimental data. Methotrimeprazine, also known as Levomepromazine, is utilized in the management of psychosis, particularly in schizophrenia and the manic phases of bipolar disorder.[1][2]

Efficacy and Performance: A Comparative Overview

Clinical research provides some insights into the comparative efficacy of Methotrimeprazine against other antipsychotics. A Cochrane review of four randomized controlled trials involving 192 participants offers some quantitative comparisons.[3]

In one study, Methotrimeprazine showed a statistically significant improvement in the Clinical Global Impression (CGI) severity score when compared to chlorpromazine.[3] Another trial indicated that patients treated with Methotrimeprazine had better endpoint scores on the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS) total score compared to chlorpromazine.[3] However, when compared with the atypical antipsychotic risperidone, risperidone demonstrated a better CGI endpoint score.[3]

It is important to note that while these studies provide valuable data, the number of participants is relatively small, and more extensive, large-scale clinical trials are needed for a more definitive statistical validation.

Quantitative Comparison of Clinical Efficacy

Outcome MeasureMethotrimeprazine vs. ChlorpromazineMethotrimeprazine vs. Risperidone
CGI Severity Methotrimeprazine showed greater improvement (WMD -0.80, 95% CI -1.51 to -0.09)[3]Risperidone showed greater improvement (RR 2.33, 95% CI 1.11 to 4.89, NNT 3)[3]
BPRS Endpoint Score Methotrimeprazine showed greater improvement (WMD -9.00, 95% CI -17.46 to -0.54)[3]Not Available
PANSS Total Score Methotrimeprazine showed greater improvement (WMD -15.90, 95% CI -30.30 to -1.50)[3]Not Available

WMD: Weighted Mean Difference; CI: Confidence Interval; RR: Relative Risk; NNT: Number Needed to Treat.

Safety and Tolerability Profile

Like other phenothiazine antipsychotics, Methotrimeprazine is associated with a range of potential side effects. Its use is contraindicated in cases of bone marrow depression.[4] Older patients with dementia-related psychosis treated with antipsychotic drugs, including Methotrimeprazine, are at an increased risk of death, with most fatalities appearing to be either cardiovascular or infectious in nature.[5]

Commonly reported adverse effects include sedation, which can be pronounced, as well as extrapyramidal and cholinergic-mediated side effects.[4] Rare but serious side effects can include tardive dyskinesia, akathisia, and neuroleptic malignant syndrome.[4]

Mechanism of Action and Signaling Pathways

The antipsychotic effect of Methotrimeprazine is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[1] Additionally, its interaction with serotonin 5HT2A receptors is believed to play a role in its therapeutic action.[1] The dopamine hypothesis of schizophrenia suggests that positive symptoms are linked to hyperactive dopaminergic signal transduction.[6]

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by Methotrimeprazine is a key mechanism in mitigating the positive symptoms of schizophrenia. In the mesolimbic pathway, an excess of dopamine is thought to contribute to these symptoms.[7] By blocking D2 receptors, Methotrimeprazine reduces dopaminergic neurotransmission.

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Methotrimeprazine Methotrimeprazine Methotrimeprazine->D2_Receptor Experimental_Workflow Start Drug Candidate (e.g., Methotrimeprazine) In_Vitro In Vitro Studies Start->In_Vitro Receptor_Binding Receptor Binding Assays (D2, 5HT2A, etc.) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (cAMP, Calcium Flux) In_Vitro->Functional_Assays In_Vivo In Vivo Studies Functional_Assays->In_Vivo Animal_Models Animal Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) In_Vivo->Animal_Models Behavioral_Tests Behavioral Tests (e.g., Prepulse Inhibition) In_Vivo->Behavioral_Tests Toxicity Toxicology Studies Behavioral_Tests->Toxicity Acute_Toxicity Acute Toxicity Toxicity->Acute_Toxicity Chronic_Toxicity Chronic Toxicity Toxicity->Chronic_Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials Phase_I Phase I (Safety) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Comparative Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Safety Operating Guide

Navigating the Safe Disposal of Methopromazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Methopromazine, a phenothiazine derivative, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste generated in a laboratory environment.

Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls to the generator of that waste. While this compound is not explicitly found on the P-list (acutely hazardous) or U-list (toxic) of hazardous wastes, it is crucial to evaluate its characteristics to ensure proper disposal. A waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure adherence to all local, state, and federal regulations, which may have more stringent requirements.

Quantitative Data for Hazardous Waste Characterization

The following table summarizes the general criteria for RCRA hazardous waste characteristics. This information should be used as a guideline for evaluating this compound waste streams in consultation with EHS professionals.

CharacteristicDescriptionGeneral CriteriaEPA Hazardous Waste Code
Ignitability Poses a fire hazard during routine handling.- Liquid with a flash point < 60°C (140°F)- Non-liquid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes- Ignitable compressed gas- An oxidizerD001
Corrosivity Ability to corrode metal containers.- Aqueous solution with a pH ≤ 2 or ≥ 12.5- A liquid that corrodes steel at a rate > 6.35 mm (0.250 inches) per yearD002
Reactivity Unstable under normal conditions.- Can undergo violent change without detonating- Reacts violently with water- Forms potentially explosive mixtures with water- When mixed with water, generates toxic gases, vapors, or fumesD003
Toxicity Harmful or fatal when ingested or absorbed.- Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill. If the extract contains any of the specified contaminants at a concentration equal to or greater than the regulatory level, the waste is toxic.D004 - D043

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general steps for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., unused solutions).

3. Containerization:

  • Use a dedicated, properly labeled, and sealed waste container for this compound waste.

  • The container should be made of a material compatible with phenothiazines.

  • Label the container clearly with "Hazardous Waste," the name "this compound," and the accumulation start date.

4. Spill Management:

  • In the event of a spill, avoid the generation of dust from solid material.

  • For small spills, use an inert absorbent material to clean the area.

  • For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

5. Final Disposal:

  • The primary method for the disposal of chemical waste like this compound is through a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste.

  • Some regulations may permit the treatment of the waste on-site, such as incineration in a facility equipped with an afterburner and scrubber. However, this should only be performed by trained personnel in a properly equipped facility and in strict accordance with all applicable regulations.

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of its disposal.

Experimental Workflow for this compound Disposal

The logical workflow for making a disposal decision for this compound waste is illustrated in the diagram below. This process emphasizes a systematic approach to waste characterization and management in alignment with regulatory requirements.

MethopromazineDisposalWorkflow start This compound Waste Generated is_listed Is the waste a listed hazardous waste (P or U list)? start->is_listed evaluate_characteristics Evaluate for hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->evaluate_characteristics No hazardous_waste Manage as Hazardous Waste: - Segregate and containerize - Label container properly - Arrange for licensed disposal is_listed->hazardous_waste Yes is_hazardous Does the waste exhibit any hazardous characteristics? evaluate_characteristics->is_hazardous is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste (per institutional guidelines) is_hazardous->non_hazardous_waste No ehs_consult Consult Institutional EHS for guidance and disposal hazardous_waste->ehs_consult non_hazardous_waste->ehs_consult

Caption: Decision workflow for this compound waste disposal.

By following these procedures and consulting with your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

Essential Safety and Handling of Methopromazine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical guidance on the selection and use of Personal Protective Equipment (PPE) for all personnel handling Methopromazine. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and prevent exposure. The following recommendations are based on the safety data sheets of closely related phenothiazine compounds, including phenothiazine, chlorpromazine, and promazine, due to the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Personal Protective Equipment (PPE) Requirements

All personnel must wear the following PPE when handling this compound in a laboratory setting. These requirements are categorized by the area of protection.

A. Eye and Face Protection:

To prevent eye contact with this compound, appropriate eye protection is mandatory.

EquipmentStandardUsage Scenario
Safety GlassesEN 166 (EU) or NIOSH (US) approvedFor all general laboratory work with this compound. Must be equipped with side shields.
Tightly Fitting Safety GogglesEN 166 (EU) or NIOSH (US) approvedWhen there is a risk of splashes or aerosol formation.
Face Shield-To be worn in conjunction with safety goggles during activities with a high risk of splashing.

B. Hand Protection:

Chemical-resistant gloves are essential to prevent skin contact. Gloves must be inspected for any signs of degradation or breakthrough before and during use.

Glove MaterialRecommended UseAdditional Information
Nitrile RubberGeneral handling of this compound.Dispose of contaminated gloves immediately after use.
Butyl RubberRecommended for handling phenothiazine compounds, offering good chemical resistance.Dispose of contaminated gloves immediately after use.

Note: No specific glove breakthrough time data for this compound was found. It is crucial to change gloves frequently and immediately if they become contaminated.

C. Skin and Body Protection:

Appropriate body protection must be worn to prevent skin exposure.

Clothing TypeDescriptionUsage Scenario
Laboratory CoatLong-sleeved, fully buttoned.Mandatory for all procedures involving this compound.
Chemical-Protective SuitFull body protection.Recommended for large-scale operations or in case of a significant spill.
ApronChemical-resistant.To be worn over a lab coat during procedures with a high risk of splashing.
BootsChemical-resistant.Recommended when handling large quantities or in situations with a risk of spills.

D. Respiratory Protection:

Respiratory protection is necessary when there is a risk of inhaling this compound dust or aerosols. The type of respirator should be selected based on the potential for exposure.

Respirator TypeStandardUsage Scenario
P2 Particle RespiratorAS/NZS 1715 & 1716For nuisance exposures to dust.
ABEK-P2 Combination Respirator Cartridges-For higher-level protection against a range of vapors and particulates.
Self-Contained Breathing Apparatus (SCBA)-For emergencies and situations with unknown exposure levels.

II. Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps for safe handling.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS of Related Phenothiazines Assess Risk Perform Risk Assessment Review SDS->Assess Risk Informs Select PPE Select Appropriate PPE (Based on Tables A-D) Assess Risk->Select PPE Determines Don PPE Don PPE Correctly Select PPE->Don PPE Handle Compound Handle this compound in a Ventilated Enclosure Don PPE->Handle Compound Monitor for Contamination Continuously Monitor for Contamination Handle Compound->Monitor for Contamination Doff PPE Doff PPE Safely Monitor for Contamination->Doff PPE Dispose Waste Dispose of Contaminated Waste Properly Doff PPE->Dispose Waste Decontaminate Area Decontaminate Work Area Dispose Waste->Decontaminate Area

Workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and respirator cartridges, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Unused this compound: Unused or waste this compound should be treated as hazardous chemical waste and disposed of through a licensed hazardous waste disposal company.

  • Spills: In the event of a spill, the area should be evacuated. Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection. The spilled material should be collected with an absorbent material and placed in a sealed container for disposal as hazardous waste.

IV. Experimental Protocols Cited

No specific experimental protocols for determining the appropriate personal protective equipment for handling this compound were identified in the conducted search. The recommendations provided are based on the established safety guidelines for handling chemically related phenothiazine compounds as detailed in their respective Safety Data Sheets. It is imperative for all users to conduct a thorough risk assessment for their specific experimental conditions and to adhere to the precautionary measures outlined in this document.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methopromazine
Reactant of Route 2
Reactant of Route 2
Methopromazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.